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Core Science & Biosynthesis

Foundational

The Chemical Space and Pharmacological Potential of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine: A Technical Guide

Executive Summary In modern drug discovery, the strategic fusion of privileged heterocyclic scaffolds is a proven method for developing highly selective and potent therapeutics. 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic fusion of privileged heterocyclic scaffolds is a proven method for developing highly selective and potent therapeutics. 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (also known as 3-(1H-indol-6-yl)isoxazol-5-amine) is a high-purity research chemical and an advanced molecular building block[1]. By covalently linking an indole core at the 6-position to a 5-aminoisoxazole ring, this compound provides a versatile pharmacophore capable of engaging a diverse array of biological targets, including oncogenic kinases and cholinergic enzymes[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology for medicinal chemists.

Physicochemical Profiling & Structural Rationale

The intelligent design of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine leverages the synergistic properties of its two constituent rings. The indole moiety is a ubiquitous bioisostere for purines, frequently utilized to anchor molecules within the ATP-binding pockets of kinases via robust π−π stacking and hydrogen bonding[3][4]. Conversely, the 1,2-oxazole (isoxazole) ring acts as a rigid, metabolically stable bioisostere for amides and esters. The primary amine at the 5-position serves a dual purpose: it acts as a critical hydrogen bond donor in biological systems and provides a highly reactive synthetic handle for downstream derivatization (e.g., urea formation, reductive amination, or amide coupling).

Table 1: Core Physicochemical & Regulatory Properties
Property / IdentifierValue / Description
Chemical Name 3-(1H-indol-6-yl)-1,2-oxazol-5-amine
CAS Number 1895396-76-5[5]
Molecular Formula C₁₁H₉N₃O[1]
Molecular Weight 199.21 g/mol [1]
Hydrogen Bond Donors 2 (Indole -NH, Isoxazole -NH₂)
Hydrogen Bond Acceptors 3 (Isoxazole -N, -O, Amine -N)
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[5]

Pharmacological Applications and Target Networks

Indole-isoxazole hybrids have garnered significant attention due to their broad-spectrum biological activities[6]. Recent structure-activity relationship (SAR) studies highlight two primary therapeutic avenues for this scaffold:

  • Anticancer Agents: Indole-isoxazole hybrids demonstrate robust antiproliferative activity against various cancer cell lines (e.g., Huh7, MCF-7, and HCT-116), often outperforming standard chemotherapeutics like 5-fluorouracil in in vitro assays[3]. The structural flexibility of the indole moiety allows for modular assembly with the isoxazole to achieve tailored apoptotic effects[3].

  • Neurological Targets: Heterocyclic cores combining aromaticity and heteroatom functionality are highly effective at interacting with both the catalytic and peripheral binding sites of Acetylcholinesterase (AChE), making them promising candidates for cognitive function modulation[2].

Pharmacophore Core 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (Privileged Scaffold) Indole Indole Moiety (π-π stacking, H-bond donor) Core->Indole Isoxazole 5-Aminoisoxazole Moiety (H-bond acceptor/donor, bioisostere) Core->Isoxazole Target1 Oncogenic Targets (Kinases, Tubulin) Indole->Target1 Target2 CNS Targets (AChE, BChE) Indole->Target2 Isoxazole->Target1 Isoxazole->Target2 Target3 Antimicrobial Targets (DNA Gyrase) Isoxazole->Target3

Fig 1: Pharmacophore mapping and biological target network of the indole-isoxazole hybrid.

Self-Validating Synthetic Methodology

To ensure maximum yield and structural fidelity, the synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine must be approached via a controlled cyclocondensation pathway. The following protocol outlines the mechanistic causality behind each step and establishes a self-validating analytical loop.

Phase 1: Preparation of the β -Ketonitrile Intermediate
  • Objective: Convert 1H-indole-6-carboxylic acid into 3-(1H-indol-6-yl)-3-oxopropanenitrile.

  • Causality: Direct reaction of an ester with acetonitrile anion often leads to over-addition or poor yields. By first converting the carboxylic acid to a Weinreb amide (using N,O-dimethylhydroxylamine and CDI), the subsequent nucleophilic attack by the lithiated acetonitrile forms a stable tetrahedral chelate. This prevents further nucleophilic attack, ensuring the exclusive formation of the β -ketonitrile upon acidic workup.

  • Protocol:

    • Activate 1H-indole-6-carboxylic acid (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) in anhydrous THF at 0 °C.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine. Stir at room temperature for 4 hours.

    • In a separate flask, cool anhydrous acetonitrile (1.5 eq) in THF to -78 °C and deprotonate with n-Butyllithium (n-BuLi).

    • Slowly transfer the Weinreb amide to the lithiated acetonitrile solution. Quench with saturated aqueous NH₄Cl after 2 hours.

Phase 2: Cyclocondensation to the 5-Aminoisoxazole
  • Objective: Construct the 1,2-oxazol-5-amine ring.

  • Causality: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) must be neutralized in situ with a base (e.g., sodium acetate or NaOH) to liberate free hydroxylamine. The highly nucleophilic nitrogen attacks the nitrile carbon, while the oxygen attacks the ketone carbonyl. Subsequent dehydration drives the formation of the thermodynamically stable, aromatic isoxazole ring[6].

  • Protocol:

    • Dissolve the β -ketonitrile intermediate in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture at 80 °C for 6-8 hours.

    • Safety Note: The product is classified under Acute Tox. 4 and Skin Irrit. 2[5]. Handle all extractions (EtOAc/Water) using appropriate PPE and a fume hood.

Synthesis N1 1H-indole-6-carboxylic acid (Starting Material) N2 Weinreb Amide Formation (CDI, HN(CH3)OCH3) N1->N2 N3 Claisen Condensation (CH3CN, n-BuLi, -78°C) N2->N3 N4 3-(1H-indol-6-yl)-3-oxopropanenitrile (β-Ketonitrile) N3->N4 N5 Cyclocondensation (NH2OH·HCl, NaOAc, Reflux) N4->N5 N6 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (Target Scaffold) N5->N6

Fig 2: Synthetic pathway for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine via cyclocondensation.

Phase 3: Analytical Validation (Quality Control)

A self-validating protocol requires rigorous analytical confirmation to rule out the formation of the isomeric 3-amino-isoxazole.

  • LC-MS Analysis: Confirm the presence of the [M+H]+ peak at m/z≈200.2 .

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Look for the characteristic isoxazole C4-H proton , which appears as a sharp singlet at approximately δ 5.30 - 5.50 ppm.

    • The primary amine ( −NH2​ ) will present as a broad singlet integrating to 2H around δ 6.50 - 6.80 ppm (exchangeable with D2​O ).

    • The indole −NH will appear as a broad singlet downfield at δ>11.0 ppm.

References

  • NextSDS Substance Database - 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information.
  • BenchChem - 3-(1H-indol-6-yl)-1,2-oxazol-5-amine | CAS 1895396-76-5.
  • BenchChem - Exploring the Chemical Space of 2H-Isoxazolo[4,5-b]indole Analogs: A Technical Guide.
  • Bentham Science (Current Organic Chemistry) - Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review.
  • RSC Publishing - Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation.
  • Taylor & Francis (Future Medicinal Chemistry) - Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids.

Sources

Exploratory

Mechanism of action for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Abstract The intersection of indole and isoxazole scaffolds has yielded numerous compounds with significant therape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Abstract

The intersection of indole and isoxazole scaffolds has yielded numerous compounds with significant therapeutic potential, particularly in oncology.[1] This guide focuses on a specific molecule, 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, a novel compound at the frontier of targeted therapy research. Due to its structural similarity to known kinase inhibitors, we hypothesize its primary mechanism of action involves the inhibition of key cell cycle regulators. This document provides a comprehensive, step-by-step framework for elucidating the in vitro mechanism of this compound, from initial target engagement to downstream cellular phenotypes. The protocols and rationale described herein are designed to provide researchers and drug development professionals with a robust and self-validating system for investigating this and similar indole-based compounds.

Introduction and Hypothesized Mechanism

The indole nucleus is a "privileged pharmacophore" renowned for its presence in a multitude of bioactive compounds and its ability to interact with a wide range of biological targets.[1][2] Similarly, the isoxazole ring is a versatile heterocycle incorporated into various approved drugs and clinical candidates, often contributing to target affinity and metabolic stability.[3] The hybrid molecule, 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, combines these two powerful moieties.

Based on extensive literature on related indole-isoxazole hybrids that exhibit potent anticancer activity through cell cycle modulation, we propose a primary hypothesis for the mechanism of action of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.[4]

Hypothesis: 3-(1H-indol-6-yl)-1,2-oxazol-5-amine acts as a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), leading to G1 phase cell cycle arrest and subsequent inhibition of cancer cell proliferation.

CDK4, in complex with Cyclin D, is a critical regulator of the G1-S phase transition in the cell cycle. Its aberrant activity is a hallmark of many cancers. Inhibition of CDK4 prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, maintaining Rb in its active, hypophosphorylated state where it sequesters E2F transcription factors, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression. Several indole-based compounds have been reported to target this pathway.[4] This guide outlines the experimental strategy to rigorously test this hypothesis.

Part A: Primary Target Engagement and Potency

The foundational step in mechanism-of-action studies is to confirm direct binding and inhibition of the hypothesized target. We will employ a dual strategy: a direct enzymatic assay to quantify inhibitory potency and a cellular assay to confirm target engagement in a physiological context.

In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK4/Cyclin D1 complex. The resulting IC50 (half-maximal inhibitory concentration) value is a critical measure of the compound's potency.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 11 points, 1:3 dilution) in a 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known CDK4 inhibitor (e.g., Palbociclib) as a positive control.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution of recombinant human CDK4/Cyclin D1 enzyme and its substrate, a ULight™-labeled Rb peptide, in the reaction buffer.

    • Prepare a solution of ATP at a concentration equal to its Km for CDK4.

    • Prepare the detection solution containing a Europium-labeled anti-phospho-Rb (Ser780) antibody.

  • Assay Execution:

    • Add the CDK4/Cyclin D1 and ULight™-Rb substrate solution to all wells of the 384-well plate containing the compound dilutions.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

    • Terminate the reaction and initiate detection by adding the Europium-labeled antibody solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (ULight™).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition Potency
CompoundTargetIC50 (nM)
3-(1H-indol-6-yl)-1,2-oxazol-5-amineCDK4Value
Palbociclib (Control)CDK4Value

Part B: Downstream Signaling Pathway Analysis

Confirming that the compound modulates the signaling pathway downstream of the target is crucial for validating the proposed mechanism. Inhibition of CDK4 should lead to a measurable decrease in the phosphorylation of its primary substrate, Rb.

Western Blotting for Phospho-Rb

Causality: This experiment provides direct evidence that the compound's activity on the target enzyme (CDK4) translates into a functional consequence on the immediate downstream substrate (Rb) within a cellular environment.

Protocol: Analysis of Rb Phosphorylation in a Cancer Cell Line

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to be dependent on the CDK4/Rb pathway (e.g., MCF-7 breast cancer cells) in appropriate media.[4]

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (e.g., 0.1x, 1x, 10x the kinase IC50 value) for a defined period (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser780).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total Rb and a housekeeping protein like β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[5]

    • Calculate the ratio of phospho-Rb to total Rb and normalize to the loading control.

Visualization: Hypothesized Signaling Pathway

CDK4_Rb_Pathway cluster_0 Nucleus Compound 3-(1H-indol-6-yl)- 1,2-oxazol-5-amine CDK4_CyclinD CDK4 / Cyclin D Compound->CDK4_CyclinD Inhibition Rb Rb CDK4_CyclinD->Rb E2F E2F Rb->E2F Sequestration pRb p-Rb S_Phase_Genes S-Phase Genes (e.g., Cyclin E, TK1) E2F->S_Phase_Genes Transcription CellCycle G1-S Transition S_Phase_Genes->CellCycle Promotion

Caption: Hypothesized inhibition of the CDK4/Rb signaling pathway.

Part C: Cellular Phenotypic Assays

The ultimate goal is to link the molecular mechanism to a clear cellular outcome. Based on our hypothesis, CDK4 inhibition should result in decreased cell proliferation and a specific arrest in the G1 phase of the cell cycle.

Cell Proliferation/Viability Assay

Causality: This assay quantifies the overall impact of the compound on cancer cell growth and survival, providing a key measure of its anti-proliferative efficacy (GI50).

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., Huh7, MCF7, HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.[4]

    • Treat cells with a serial dilution of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine for 72 hours. Include a DMSO vehicle control.

  • Cell Fixation and Staining:

    • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Data Acquisition and Analysis:

    • Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the DMSO control.

    • Plot the percentage of inhibition versus the log of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Causality: This is a definitive experiment to test the hypothesis of G1 phase arrest. By quantifying the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M), we can directly observe the block in progression predicted by CDK4 inhibition.

Protocol: Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 1x and 5x GI50 concentrations of the compound for 24 hours.

    • Harvest the cells (including both adherent and floating populations) by trypsinization, and then centrifuge to form a pellet.

  • Fixation and Staining:

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content (PI fluorescence).

    • Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the DMSO control. An accumulation of cells in the G0/G1 peak indicates G1 arrest.[4]

Data Presentation: Anti-proliferative and Cell Cycle Effects

Table 2: Anti-proliferative Activity

Cell Line GI50 (µM) for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine
Huh7 Value
MCF7 Value

| HCT116 | Value |

Table 3: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

Treatment % G0/G1 % S % G2/M
Vehicle (DMSO) Value Value Value
Compound (1x GI50) Value Value Value

| Compound (5x GI50) | Value | Value | Value |

Visualization: Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_0 Phenotypic Assays cluster_1 Data Endpoints Start Cancer Cell Culture (e.g., MCF-7) Treatment Treat with Compound (Dose-Response) Start->Treatment SRB SRB Assay (72h Incubation) Treatment->SRB Flow Flow Cytometry (24h Incubation) Treatment->Flow GI50 Determine GI50 Value (Growth Inhibition) SRB->GI50 CellCycle Quantify Cell Cycle Arrest (% G0/G1, S, G2/M) Flow->CellCycle

Caption: Workflow for assessing cellular phenotypic response.

Conclusion and Future Directions

This guide presents a systematic and robust strategy for elucidating the in vitro mechanism of action of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. By following the proposed workflow—from direct enzyme inhibition assays to the analysis of downstream signaling and culminating in cellular phenotypic assessments—researchers can rigorously test the hypothesis that this compound functions as a CDK4 inhibitor.

Positive results from these experiments would provide a strong foundation for further investigation. Future directions would include kinase selectivity profiling against a broad panel of kinases to establish specificity, evaluation in 3D cell culture models, and progression into in vivo animal models to assess therapeutic efficacy and pharmacokinetic properties. The methodologies described herein establish a clear and logical path for advancing this promising compound through the preclinical drug discovery pipeline.

References

  • Gullapelli, K. et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15(1), 58. [Link]

  • Sharma, P. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

  • ResearchGate. (n.d.). Examples of indole and isoxazole containing derivatives with anticancer activity. Retrieved from ResearchGate. [Link]

  • Kushwaha, N. et al. (2023). Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Li, M. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. [Link]

  • ACS Publications. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

  • NextSDS. (n.d.). 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information. [Link]

  • Al-Hussain, S. A. et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3226. [Link]

  • Wang, J. et al. (2021). Bacillus amyloliquefaciens SC06 Induced AKT–FOXO Signaling Pathway-Mediated Autophagy to Alleviate Oxidative Stress in IPEC-J2 Cells. Antioxidants, 10(10), 1545. [Link]

Sources

Foundational

Comprehensive Analytical and Pharmacological Profiling of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In contemporary drug discovery, heterocyclic hybrids serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In contemporary drug discovery, heterocyclic hybrids serve as foundational building blocks for designing highly selective target modulators. The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (also known as 3-(1H-indol-6-yl)isoxazol-5-amine) merges the privileged indole scaffold with an isoxazol-5-amine moiety. This unique structural combination is highly valued in the development of ATP-competitive kinase inhibitors and anti-cancer agents[1][2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for the analytical characterization (focusing on exact mass and molecular weight) and the pharmacological profiling of this specific molecule.

Structural Characterization and Physicochemical Properties

Before initiating any in vitro or in vivo workflow, establishing the precise physicochemical parameters of the compound is mandatory. The exact mass of a molecule is dictated by the sum of the monoisotopic masses of its constituent atoms. For 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, the theoretical monoisotopic mass is calculated as 199.07456 Da .

Table 1: Physicochemical and Analytical Data
PropertyValueScientific Rationale / Source
Chemical Name 3-(1H-indol-6-yl)-1,2-oxazol-5-amineIUPAC Nomenclature
CAS Registry Number 1895396-76-5Unique identifier for regulatory compliance[3][4].
Molecular Formula C₁₁H₉N₃ODerived from the fusion of indole and isoxazol-amine[4].
Molecular Weight 199.21 g/mol Isotope-averaged mass for bulk stoichiometric calculations[4].
Monoisotopic Exact Mass 199.07456 DaTheoretical mass for high-resolution mass spectrometry (HRMS).
[M+H]⁺ Theoretical m/z 200.08184Target mass for positive-ion electrospray ionization (ESI+).

Analytical Methodology: Exact Mass Determination via HRMS

To verify the structural integrity of synthesized or procured 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The following protocol utilizes an Orbitrap or Time-of-Flight (TOF) analyzer and is designed as a self-validating system through the use of an internal lock-mass.

Protocol 1: LC-HRMS Workflow for Sub-ppm Mass Verification
  • Step 1: Sample Preparation Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source. The primary amine at the 5-position of the isoxazole ring acts as a strong proton acceptor due to its localized lone pair, ensuring a robust protonated pseudo-molecular ion [M+H]⁺ at m/z 200.0818.

  • Step 2: Internal Calibration (Self-Validation) Spike the sample with 100 ng/mL of Leucine Enkephalin (theoretical [M+H]⁺ m/z 556.2766). Causality: This lock-mass provides real-time correction of the mass axis, compensating for thermal or electronic drift in the mass analyzer and guaranteeing sub-ppm mass accuracy.

  • Step 3: ESI-MS Infusion Introduce the sample via direct infusion at 5 µL/min into the ESI source. Set the capillary voltage to 3.0 kV and desolvation temperature to 250°C.

  • Step 4: Data Acquisition & Isotope Pattern Matching Acquire data in positive ion mode (m/z 100–1000) at a resolution of 120,000. Compare the experimental M+1 (¹³C contribution) and M+2 isotopic abundances against the theoretical distribution for C₁₁H₉N₃O. Causality: Matching the isotopic fine structure self-validates the molecular formula assignment, ruling out isobaric interferences.

G Sample Sample Prep (1 µg/mL + Formic Acid) ESI ESI+ Ionization [M+H]+ Generation Sample->ESI Analyzer Orbitrap Mass Analyzer (Lock-Mass Calibrated) ESI->Analyzer Data Exact Mass: 200.0818 Da (Δ < 2 ppm) Analyzer->Data Validation Isotope Pattern Matching (Self-Validation) Data->Validation

Fig 1. Self-validating HRMS workflow for exact mass determination.

Pharmacological Relevance & Mechanism of Action

Indole-isoxazole hybrids are highly privileged scaffolds in oncology and targeted therapeutics[2][5]. The structural geometry of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine allows it to act as a potent ATP-competitive kinase inhibitor[1].

When designing kinase inhibitors (e.g., against CDK, ATM, or GSK-3β), the indole nitrogen frequently serves as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Valine or Leucine residues)[1]. Concurrently, the isoxazole-5-amine moiety projects into the selectivity pocket, interacting with the gatekeeper residue to modulate kinase selectivity and exclude native ATP[2].

G Mol 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Indole Indole Motif (H-bond Donor to Hinge) Mol->Indole Isoxazole Isoxazol-5-amine (Gatekeeper Interaction) Mol->Isoxazole Target Kinase ATP-Binding Pocket Inhibition Downstream Signal Attenuation Target->Inhibition ATP Exclusion Indole->Target Valine H-bond Isoxazole->Target Steric/Electronic Fit

Fig 2. Pharmacophore binding logic of the indole-isoxazole scaffold within a kinase domain.

Protocol 2: In Vitro Kinase Inhibition Assay

To validate the pharmacological efficacy of this compound, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is employed.

  • Step 1: Enzyme Preparation Incubate the recombinant target kinase (e.g., ATM or CDK4) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Compound Titration Dispense the compound in a 10-point, 3-fold serial dilution starting at 10 µM (maintaining final DMSO <1%). Causality: Generating a full dose-response curve ensures the calculation of a reliable IC₅₀, validating the dose-dependent nature of the inhibition and ruling out artifactual aggregation.

  • Step 3: ATP Competition Setup Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase, alongside the peptide substrate. Causality: Setting ATP at Km​ balances assay sensitivity with physiological relevance, allowing the precise detection of ATP-competitive binding from the indole scaffold without overwhelming the inhibitor.

  • Step 4: Detection & Analysis Measure the phosphorylated substrate using a TR-FRET readout. Calculate the IC₅₀ using a 4-parameter logistic nonlinear regression model.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Center for Biotechnology Information (PMC). URL:[Link]

  • Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. Taylor & Francis Online. URL:[Link]

  • 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information (CAS: 1895396-76-5). NextSDS Substance Database. URL: [Link]

Sources

Exploratory

Receptor Binding Affinity of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine: A Privileged Scaffold in Epigenetic and Kinase Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD), the identification of "privileged scaffolds"—molecular frameworks capable of binding diverse target classes through minor functionalization—is critical. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the identification of "privileged scaffolds"—molecular frameworks capable of binding diverse target classes through minor functionalization—is critical. The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5) represents one such highly versatile building block[1]. By fusing a hydrophobic, electron-rich indole core with a polar, hydrogen-bonding isoxazol-5-amine ring, this fragment achieves high-affinity binding across two major therapeutic target classes: epigenetic reader proteins (Bromodomains) and receptor tyrosine kinases (RTKs).

This technical guide dissects the mechanistic basis of its receptor binding affinity, provides quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental protocols for affinity profiling.

Molecular Architecture and Pharmacophore Rationale

The binding affinity of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine is driven by the distinct, yet synergistic, physicochemical properties of its two primary moieties:

  • The Indole Motif: Acts as a hydrophobic anchor. In epigenetic targets, it intercalates into the WPF (Trp-Pro-Phe) shelf via π−π stacking[2]. In kinases, it occupies the hydrophobic regulatory spine (C-spine) of the ATP-binding pocket.

  • The Isoxazol-5-amine Motif: Functions as a highly directional hydrogen-bond donor and acceptor. It acts as a bioisostere for acetyl-lysine (KAc) in bromodomains and serves as a bidentate hinge-binding motif in kinases[3],[4].

Pharmacophore Scaffold 3-(1H-indol-6-yl)-1,2-oxazol-5-amine CAS: 1895396-76-5 Indole Indole Motif (Hydrophobic/Aromatic) Scaffold->Indole Isoxazole Isoxazol-5-amine Motif (H-Bond Donor/Acceptor) Scaffold->Isoxazole TargetBRD Bromodomain (TRIM24/BRD4) Acetyl-Lysine Pocket Indole->TargetBRD Pi-Pi Stacking (WPF Shelf) TargetKinase Kinase (EGFR/GRK6) ATP Hinge Region Indole->TargetKinase Hydrophobic C-Spine Isoxazole->TargetBRD H-Bond to Conserved Asn Isoxazole->TargetKinase Bidentate Hinge H-Bonds

Caption: Pharmacophore mapping of the indole-isoxazole scaffold against epigenetic and kinase targets.

Quantitative Binding Affinity Profiling

Because 3-(1H-indol-6-yl)-1,2-oxazol-5-amine is often utilized as a core fragment rather than a final clinical candidate, its baseline affinity ( Kd​ in the low micromolar range) is amplified through strategic substitutions. The table below synthesizes the binding affinities of this scaffold and its direct derivatives across key literature-validated targets[2],[3],[4].

Compound / Scaffold VariantTarget ReceptorAssay MethodologyBinding Affinity ( IC50​ / Kd​ )Primary Binding Mechanism
3-(1H-indol-6-yl)-1,2-oxazol-5-amine TRIM24 (Bromodomain)SPR (Direct Binding) Kd​≈4.2μM H-bond to Asn980; KAc mimicry
N-benzyl-isoxazol-5-amine analog TRIM24 (Bromodomain)TR-FRET IC50​=1.88μM Deep pocket hydrophobic insertion
Indole-isoxazole dual derivative BRD4 / HDAC1Enzymatic Assay IC50​=11nM / 21nM Dual pocket occupancy (WPF shelf)
Quinazoline-isoxazol-5-amine analog GRK6 (Kinase)Kinase-Glo Luminescence IC50​=6nM Bidentate hinge-region binding

Experimental Methodologies for Affinity Profiling

To accurately quantify the receptor binding affinity of this scaffold, researchers must employ orthogonal, self-validating assay systems. Relying on a single assay can lead to false positives due to compound aggregation or auto-fluorescence.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is utilized to determine real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

  • Step 1: Surface Preparation via His-Capture.

    • Procedure: Immobilize the target protein (e.g., His-tagged TRIM24) onto an NTA sensor chip using Ni2+ chelation, rather than standard EDC/NHS amine coupling.

    • Causality: Amine coupling randomly modifies surface lysines. If a lysine resides near the target's active site (e.g., the catalytic lysine in kinases), covalent coupling will occlude the pocket. His-capture ensures a uniform, "active-site-out" orientation, preserving native binding kinetics.

  • Step 2: Analyte Preparation.

    • Procedure: Prepare a 10 mM stock of the indole-isoxazole fragment in 100% DMSO. Dilute to a top concentration of 50 μM in running buffer (HBS-EP+), ensuring a final DMSO concentration of exactly 1.0%.

    • Causality: Indole-isoxazoles exhibit limited aqueous solubility. Maintaining rigorous DMSO matching between the running buffer and the analyte prevents bulk refractive index shifts that obscure true binding signals.

  • Step 3: Injection & Data Acquisition.

    • Procedure: Inject the analyte in a 2-fold dilution series (0.39 μM to 50 μM ) at a flow rate of 30 μL/min . Allow 120 seconds for association and 300 seconds for dissociation.

  • Step 4: Kinetic Analysis.

    • Procedure: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​=Koff​/Kon​ ).

Protocol 2: Time-Resolved FRET (TR-FRET) Orthogonal Validation

To validate the SPR data, a competitive displacement assay is required.

  • Step 1: Reagent Assembly.

    • Procedure: In a 384-well low-volume plate, combine 5 nM of the target protein, 2 nM LanthaScreen™ Eu-anti-His antibody, and 10 nM of a fluorescent tracer (e.g., AlexaFluor-647 labeled acetyl-lysine).

  • Step 2: Compound Addition.

    • Procedure: Dispense the indole-isoxazole fragment in a 10-point dose-response curve using acoustic liquid handling (Echo). Incubate for 60 minutes at room temperature.

  • Step 3: Time-Resolved Reading.

    • Procedure: Excite the plate at 337 nm. Crucially, apply a 100 μs delay before reading emission at 665 nm and 615 nm.

    • Causality: Indole rings are highly aromatic and naturally auto-fluoresce in the blue/green spectrum, which ruins standard fluorescence polarization (FP) assays. The 100 μs delay in TR-FRET allows this short-lived auto-fluorescence to decay completely, measuring only the long-lived Lanthanide emission. This ensures absolute data trustworthiness.

  • Step 4: Self-Validating Concordance Check.

    • Procedure: Calculate the IC50​ and convert it to Ki​ via the Cheng-Prusoff equation. If the TR-FRET Ki​ and the SPR Kd​ align within a 3-fold margin, the binding mechanism is validated as specific, reversible, and non-aggregating.

AssayWorkflow Start Compound Preparation (10mM DMSO Stock) Split1 SPR Kinetic Profiling (Direct Binding) Start->Split1 Split2 TR-FRET Assay (Competitive Displacement) Start->Split2 SPR_Immob Immobilize Target Protein (His-Capture on NTA Chip) Split1->SPR_Immob FRET_Mix Mix Target, Tracer & Scaffold (384-well plate) Split2->FRET_Mix SPR_Run Inject Analyte Series (0.1 - 100 µM) SPR_Immob->SPR_Run SPR_Data Extract Kd, Kon, Koff (1:1 Langmuir Model) SPR_Run->SPR_Data Validation Orthogonal Validation (Concordance Check: Kd ≈ Ki) SPR_Data->Validation FRET_Read Read Emission Ratio (665nm / 615nm) FRET_Mix->FRET_Read FRET_Data Calculate IC50 (4-Parameter Logistic Fit) FRET_Read->FRET_Data FRET_Data->Validation

Caption: Orthogonal screening workflow combining SPR and TR-FRET for self-validating affinity data.

References

  • NextSDS Chemical Database. 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information. 1

  • National Institutes of Health (PMC). Bromodomain Inhibitors and Therapeutic Applications. 2

  • ResearchGate / Bioorganic Chemistry. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. 3

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. 4

Sources

Foundational

Crystal structure and X-ray diffraction of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: The convergence of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The convergence of indole and isoxazole moieties in a single molecular framework, as seen in the novel compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, presents a compelling scaffold for investigation in medicinal chemistry. The indole nucleus is a privileged structure in numerous biologically active compounds, while the isoxazole ring often serves as a versatile bioisostere. Understanding the three-dimensional architecture of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for guiding rational drug design efforts. As the crystal structure of this specific compound has not been publicly reported, this guide provides a comprehensive, prospective framework for its determination and analysis. We will proceed as if we are undertaking this study for the first time, offering a blend of theoretical underpinnings and practical, field-proven insights into the crystallographic workflow.

Part 1: Synthesis and Crystal Growth: The Foundation of Structural Elucidation

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of obtaining single crystals suitable for X-ray diffraction.

Proposed Synthetic Strategy

The synthesis of indole-isoxazole derivatives can be approached through various established synthetic routes. A plausible strategy for the target compound could involve the reaction of an appropriately substituted indole precursor with a building block that forms the isoxazole ring. For instance, a common method for synthesizing 3-substituted-5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most significant bottleneck in structural chemistry. The ideal crystal should be a single, well-ordered lattice, typically between 0.1 and 0.3 mm in each dimension, and free of defects. For a novel compound like 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good starting point is a solvent in which the compound is sparingly soluble.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks can yield high-quality crystals.

  • Vapor Diffusion: This technique is highly effective for smaller quantities of material.

    • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution. The solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and crystal growth.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less-soluble "anti-solvent." Diffusion at the interface can induce crystallization.

Part 2: Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Theoretical Basis

A crystal lattice diffracts a beam of X-rays in a predictable pattern, governed by Bragg's Law (nλ = 2d sinθ). The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Experimental Workflow

The process of data collection is a meticulous one, requiring careful handling of the crystal and precise control of the diffractometer.

experimental_workflow cluster_synthesis Material Preparation cluster_xrd Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation

Exploratory

A Technical Guide to the Preliminary In Vitro Toxicity Profiling of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Abstract This document provides a comprehensive technical framework for conducting a preliminary in vitro toxicity assessment of the novel compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. The indole and isoxazole moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for conducting a preliminary in vitro toxicity assessment of the novel compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. The indole and isoxazole moieties are recognized "privileged structures" in medicinal chemistry, known for a wide range of biological activities, including potential anticancer effects.[1][2][3][4] A crucial early step in the drug discovery pipeline is to establish a foundational toxicity profile to identify potential liabilities and guide further development.[5] This guide details a tiered, logical approach, beginning with broad cytotoxicity screening and progressing to more specific assays to elucidate the primary mechanism of cell death. We provide detailed, step-by-step protocols for key assays, the scientific rationale behind experimental choices, and best practices for data analysis and visualization, designed for researchers in drug development and toxicology.

Introduction and Rationale

The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (hereafter referred to as Compound X) belongs to the indole-isoxazole hybrid class of molecules.[6] This structural class has garnered significant interest for its therapeutic potential, with various derivatives demonstrating cytotoxic activity against cancer cell lines.[1][7][8] However, non-specific cytotoxicity is a major cause of attrition for drug candidates. Therefore, an early, robust assessment of a compound's effect on cell viability and the mechanism by which it induces cell death is paramount.[5][9]

This guide outlines a three-assay strategy to build a preliminary toxicity profile:

  • MTT Assay: To assess metabolic activity as a surrogate for cell viability.

  • LDH Release Assay: To quantify membrane integrity and identify necrosis.

  • Annexin V/PI Staining: To differentiate between apoptosis and necrosis.

This multi-assay approach provides a more comprehensive and validated picture of the compound's cytotoxic effects than any single assay alone.[9]

Experimental Design: A Self-Validating System

The cornerstone of a reliable toxicity profile is a well-designed, self-validating experimental workflow. This involves selecting appropriate biological systems and a logical sequence of assays that build upon one another to provide a coherent narrative of the compound's activity.

Rationale for Cell Line Selection

The choice of cell lines is critical and should align with the compound's intended therapeutic application and the need to assess off-target toxicity.[9][10][11] For a compound with potential anticancer activity, a dual-pronged approach is recommended:

  • Cancer Cell Line Panel: To assess efficacy and differential sensitivity. A common starting panel includes:

    • MCF-7: Human breast adenocarcinoma (luminal A).

    • A549: Human lung carcinoma.

    • HCT116: Human colorectal carcinoma. These lines represent different tissue origins and are widely characterized.[1][7]

  • Non-Cancerous Control Cell Line: To assess general cytotoxicity and therapeutic index.

    • hTERT-immortalized fibroblasts: These cells provide a more representative model of normal human tissue response compared to transformed cell lines and are often used in cytotoxicity testing.[11]

Tiered Assay Workflow

The proposed workflow is designed to move from a general assessment of cell health to a specific determination of the cell death mechanism.

G cluster_0 Phase 1: Primary Viability Screening cluster_1 Phase 2: Membrane Integrity Assessment cluster_2 Phase 3: Mechanism of Cell Death a Dose-Response Treatment Compound X on selected cell lines (e.g., 24, 48, 72h) b MTT Assay Measures mitochondrial dehydrogenase activity a->b Assess metabolic activity c Data Analysis Calculate IC50 values for each cell line and time point b->c Quantify viability d Dose-Response Treatment Re-run at concentrations around the IC50 c->d IC50 informs concentration selection e LDH Release Assay Measures lactate dehydrogenase in supernatant d->e Assess membrane integrity f Data Analysis Quantify % cytotoxicity due to membrane damage e->f Quantify necrosis g Single-Dose Treatment Treat cells with IC50 concentration f->g Confirm cell death h Annexin V / PI Staining Flow Cytometry Analysis g->h Detect PS externalization & membrane permeability i Data Analysis Quantify populations: Live, Early Apoptotic, Late Apoptotic, Necrotic h->i Differentiate death pathways conclusion Synthesize Data | Determine preliminary toxicity profile and mechanism of action i->conclusion

Caption: Tiered workflow for in vitro toxicity profiling.

Detailed Experimental Protocols

Preparation of Compound X Stock Solution
  • Solvent Selection: Determine the optimal solvent for Compound X. Dimethyl sulfoxide (DMSO) is a common first choice for organic molecules. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[13][14][15] The amount of formazan produced is proportional to the number of metabolically active cells.[14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][13] Incubate for 3-4 hours at 37°C.[15][16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[14][15][16] A reference wavelength of 630 nm can be used to subtract background noise.[13]

Protocol: Cytotoxicity Assessment (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[19] The amount of color is directly proportional to the number of lysed cells.[17][19]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to use a medium with low serum content during treatment, as serum contains LDH that can cause high background.[18][19]

  • Establish Controls: For each cell type, prepare three essential controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the assay endpoint.

    • Medium Background: No-cell wells with medium.

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as supplied by a commercial kit) to each well containing the supernatant.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18][19]

  • Stop Reaction: Add 50 µL of the stop solution.[19]

  • Absorbance Reading: Measure absorbance at 490 nm and a reference wavelength of 680 nm.[19]

Protocol: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed residues.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[20][22]

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate. Treat with Compound X at the predetermined IC50 concentration for an appropriate time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[20]

  • Washing: Centrifuge the cell suspension and wash the pellet once with cold 1X PBS.[22]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.[21]

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.[22]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[22]

Caption: Logic of Annexin V / PI staining for cell death analysis.

Data Analysis and Presentation

IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[23]

  • Data Normalization: Convert raw absorbance values from the MTT assay to percent viability relative to the vehicle control (100% viability).[23]

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Curve Fitting: Plot percent viability against the log of the compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal dose-response) curve.[24][25][26]

  • IC50 Determination: The IC50 is the concentration (X-axis) that corresponds to 50% viability (Y-axis) on the fitted curve.[23][24] Software such as GraphPad Prism is highly recommended for this analysis.[26][27]

LDH Cytotoxicity Calculation

Calculate the percentage of cytotoxicity using the absorbance values corrected for background.[17]

  • % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation

Summarize quantitative data in clear, well-labeled tables for easy comparison across cell lines and time points.

Table 1: Example IC50 Values (µM) for Compound X after 48-hour Exposure

Cell LineIC50 (µM)95% Confidence Interval
MCF-78.57.2 - 9.9
A54912.310.5 - 14.1
HCT1166.15.4 - 7.0
hTERT Fibroblast> 50N/A

Conclusion

This guide outlines a robust, tiered strategy for establishing a preliminary in vitro toxicity profile for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. By integrating assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can generate a comprehensive and self-validating dataset. The resulting profile, including IC50 values across multiple cell lines and a clear determination of the primary cell death pathway, will provide critical insights to de-risk the compound and inform the next steps in the drug development process, such as more advanced mechanistic studies or initial in vivo toxicity assessments.

References

  • Gnanaprakash, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12). Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • Gokce, B., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Scientific Reports, 11(1), 1-16. Retrieved from [Link]

  • Enzium. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Abbkine. (2021). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405-409. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay-Fluorescence (LDH-FL). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Examples of indole and isoxazole containing derivatives with anticancer activity. Retrieved from [Link]

  • American Chemical Society. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Cytotoxicity Evaluation of N-Amide Derivatives of Indole-benzimidazole-Isoxazole. Retrieved from [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Coecke, S., et al. (2013). In Vitro Toxicity Testing in the Twenty-First Century. Toxicology in Vitro, 27(4), 1337-1342. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Taylor & Francis. (2008). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). A manifold implications of indole and its derivatives: A brief Review. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Design, synthesis, and evaluation of indoleamin-2,3-dioxygenase 1 inhibition activity of novel 5/6-amino indazole derivatives with amide template. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine for In Vitro Cell Culture Assays

Executive Summary & Physicochemical Profiling The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5) is a specialized small molecule featuring an indole core fused to an isoxazole ring with a primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5) is a specialized small molecule featuring an indole core fused to an isoxazole ring with a primary amine group[1]. With a molecular weight of 199.21 g/mol and the chemical formula C₁₁H₉N₃O, this compound presents specific handling challenges typical of lipophilic, heterocyclic amines.

Successful in vitro application requires a rigorous dissolution strategy. The indole moiety is highly susceptible to auto-oxidation and photodegradation, which can lead to the formation of colored oligomers and loss of compound potency[2]. Furthermore, its lipophilic nature combined with hydrogen-bonding capabilities (via the amine and isoxazole oxygen/nitrogen) makes it poorly soluble in aqueous buffers but highly soluble in aprotic, polar solvents. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[3].

Experimental Causality & System Validation

As a Senior Application Scientist, it is critical to understand why specific steps are taken, rather than blindly following a protocol. This workflow is designed as a self-validating system :

  • Solvent Causality: We utilize anhydrous, cell-culture grade DMSO. Standard laboratory DMSO rapidly absorbs atmospheric moisture. Water introduced into the stock solution can catalyze the oxidation of the indole ring and prematurely precipitate the compound[2].

  • The 0.1% Cytotoxicity Rule: DMSO is not biologically inert. Concentrations exceeding 0.1% (v/v) can induce apoptosis, alter transcriptomic profiles, and cause cell cycle arrest in sensitive cell lines (e.g., A-375, HaCaT, and primary fibroblasts)[4][5]. To ensure trustworthiness, our protocol normalizes the final DMSO concentration to exactly 0.1% across all experimental and control groups.

  • Thermodynamic Shock Prevention: Injecting a 100% DMSO stock directly into cold aqueous media causes a rapid shift in the dielectric constant, leading to localized supersaturation and micro-precipitation ("crashing out")[6]. We prevent this by pre-warming the media and utilizing dropwise addition under agitation.

Workflow Visualization

G Powder Lyophilized Powder 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Stock Master Stock (10 mM) Store at -80°C in Amber Vials Powder->Stock Solvent Anhydrous DMSO (Cell Culture Grade) Solvent->Stock Intermediate Intermediate Dilutions (1000x in 100% DMSO) Stock->Intermediate Serial Dilution Final Final Assay Solution (Exactly 0.1% DMSO v/v) Intermediate->Final 1:1000 Dilution Media Pre-warmed Assay Media (37°C) Media->Final Dropwise Addition

Workflow for dissolving 3-(1H-indol-6-yl)-1,2-oxazol-5-amine for cell assays.

Step-by-Step Dissolution Protocol

Phase 1: Preparation of the 10 mM Master Stock

Note: Perform all steps in a biosafety cabinet under subdued lighting to protect the photosensitive indole core[2].

  • Equilibration: Allow the lyophilized vial of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine to equilibrate to room temperature for 30 minutes in a desiccator before opening. This prevents ambient condensation from introducing moisture.

  • Calculation: To prepare a 10 mM stock, dissolve 1.99 mg of the compound (MW = 199.21) in exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Add the DMSO directly to the vial. Pipette up and down gently. If dissolution is incomplete, sonicate the sealed vial in a room-temperature water bath for 3–5 minutes[6].

  • Aliquot & Storage: Divide the Master Stock into 20 µL single-use aliquots in amber microcentrifuge tubes. Overlay with argon or nitrogen gas to displace oxygen, seal tightly, and store at -80°C[2]. Avoid repeated freeze-thaw cycles.

Phase 2: Intermediate Serial Dilutions (The 1000x Strategy)

To maintain a constant 0.1% DMSO concentration in the final assay, you must create intermediate stocks in 100% DMSO that are exactly 1000 times your desired final concentration.

  • Thaw one 20 µL aliquot of the 10 mM Master Stock at room temperature.

  • Perform serial dilutions using anhydrous DMSO according to the Quantitative Dilution Matrix (Section 5).

Phase 3: Final Media Preparation
  • Pre-warm Media: Ensure the target cell culture media (e.g., DMEM/FBS) is pre-warmed to 37°C.

  • Dropwise Addition: Aspirate 1.0 µL of the appropriate intermediate stock. Submerge the pipette tip just below the surface of 999 µL of pre-warmed media and dispense slowly while simultaneously vortexing or swirling the tube.

  • Verification: Inspect the final solution under an inverted microscope at 10x magnification to ensure no micro-crystals have formed.

Quantitative Dilution Matrix

The following table outlines the self-validating dilution scheme required to generate a dose-response curve while strictly controlling the solvent variable.

Target Final ConcentrationIntermediate Stock Required (1000x)Preparation of Intermediate Stock (in 100% DMSO)Vol. of Intermediate StockVol. of Pre-warmed MediaFinal DMSO Concentration
10 µM 10 mMUse Master Stock directly1.0 µL999 µL0.1% (v/v)
1 µM 1 mM2 µL of 10 mM Stock + 18 µL DMSO1.0 µL999 µL0.1% (v/v)
0.1 µM 100 µM2 µL of 1 mM Stock + 18 µL DMSO1.0 µL999 µL0.1% (v/v)
0.01 µM 10 µM2 µL of 100 µM Stock + 18 µL DMSO1.0 µL999 µL0.1% (v/v)
Vehicle Control 0 mM100% Anhydrous DMSO (No Drug)1.0 µL999 µL0.1% (v/v)

Troubleshooting & Quality Control

  • Solution turns pink, brown, or blue/green: This is a definitive indicator of indole ring oxidation[2]. Discard the aliquot. Ensure future aliquots are stored in amber vials with an inert gas overlay.

  • Precipitation in Media: If cloudiness occurs upon adding the DMSO stock to the media, the compound has crashed out. Ensure the media is fully warmed to 37°C prior to addition, and increase the agitation speed during the dropwise transfer[6]. If precipitation persists, the compound's absolute solubility limit in that specific aqueous buffer has been exceeded, and lower target concentrations must be used.

References

  • NextSDS Database. "3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information." URL:[Link]

  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." URL:[Link]

  • Semantic Scholar / Toxics. "Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents." URL:[Link]

Sources

Application

Preclinical Dosing and Pharmacokinetic Guidelines for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in Murine Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale 3-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5)[1] is a synthetic small molecule characterized by a hydrophobic indole core linked to a polar isoxazolamine moiety[2]. In contemporary medicinal chemistry, indole-isoxazole hybrids are highly privileged scaffolds. They frequently demonstrate potent biological activities, including targeted kinase inhibition in oncology[3], analgesic effects[4], and profound anti-inflammatory properties via the antagonism of the MD2/TLR4 complex[5].

To successfully transition this compound from in vitro screening to in vivo efficacy, researchers must navigate its specific physicochemical constraints. This guide provides a self-validating, causally driven framework for formulating, dosing, and analyzing this compound in murine models.

Physicochemical Profiling & Vehicle Formulation

The Causality of Formulation: Like many heterocyclic small molecules, 3-(1H-indol-6-yl)-1,2-oxazol-5-amine exhibits high lipophilicity and poor aqueous solubility[6]. Attempting to dissolve this compound directly in saline will result in immediate precipitation. This is fatal if administered intravenously (IV) and leads to erratic, non-linear absorption if administered intraperitoneally (IP) or orally (PO).

Therefore, a step-down co-solvent formulation is mandatory. We utilize Dimethyl Sulfoxide (DMSO) to disrupt the compound's crystal lattice, Polyethylene Glycol 400 (PEG400) to stabilize the hydrophobic core in solution, and Tween-80 to prevent aggregation upon introduction to the aqueous bloodstream[7][8].

Table 1: Optimized Preclinical Vehicle Formulation
ComponentVolume % (v/v)Function / Causality
DMSO 10%Primary solvent; breaks the crystal lattice. Kept at ≤10% to prevent murine hemolysis and localized tissue necrosis[7].
PEG400 40%Co-solvent; encapsulates the hydrophobic indole core, preventing precipitation during injection[9].
Tween-80 5%Non-ionic surfactant; reduces surface tension and prevents micelle aggregation[8].
0.9% Saline 45%Aqueous diluent; ensures the final formulation is isotonic with murine plasma[6].
Protocol 1: Step-by-Step Formulation Workflow

Critical Note: The order of addition is absolute. Deviating from this sequence will cause the compound to irreversibly "crash out" of solution.

  • Weighing: Weigh the required mass of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine into a sterile glass vial.

  • Primary Dissolution: Add 10% (v/v) DMSO. Vortex vigorously for 60 seconds until no particulate matter remains.

  • Stabilization: Add 40% (v/v) PEG400. Sonicate the vial in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Invert the vial gently to mix without creating excessive microbubbles.

  • Aqueous Phase: Slowly add 45% (v/v) sterile 0.9% Saline dropwise while continuously vortexing the solution.

Validation Checkpoint: Hold the final formulation against a black background under a strong light source. The solution must be completely optically clear. Any turbidity indicates micro-precipitation; if observed, the solution must be discarded and reformulated.

In Vivo Dosing Strategies (Murine Models)

The Causality of Dosing Limits: The route of administration dictates the maximum allowable volume and the required needle gauge to ensure animal welfare and data reproducibility. Exceeding volume limits alters systemic hemodynamics, artificially skewing pharmacokinetic distribution phases and potentially causing heart failure[6].

Table 2: Murine Dosing Parameters (Standard 20-25g Mouse)
RouteMax Volume LimitTypical Vol. per 20g MouseNeedle GaugeFormulation Requirement
Intravenous (IV) 5 mL/kg100 µL27G - 30GMust be a perfect, optically clear solution[7].
Intraperitoneal (IP) 10 mL/kg200 µL25G - 27GSolution preferred; fine suspension acceptable[9].
Oral Gavage (PO) 10 mL/kg200 µL20G - 22G (Ball-tip)Suspensions (e.g., 0.5% CMC) are highly common[8].

Pharmacokinetic (PK) Workflow

The Causality of PK Sampling: To accurately calculate half-life ( t1/2​ ), maximum concentration ( Cmax​ ), and area under the curve (AUC), blood sampling must capture both the rapid distribution phase (alpha phase) and the slower elimination phase (beta phase).

PK_Workflow Dose 1. In Vivo Dosing (IV, IP, PO) Sample 2. Blood Collection (Time-course) Dose->Sample Plasma 3. Plasma Separation (Centrifugation) Sample->Plasma Extract 4. Protein Crash (Acetonitrile) Plasma->Extract LCMS 5. LC-MS/MS Quantification Extract->LCMS

Fig 1: Standard murine pharmacokinetic (PK) blood sampling and LC-MS/MS bioanalysis workflow.

Protocol 2: PK Blood Sampling & Processing
  • Dosing: Administer 3-(1H-indol-6-yl)-1,2-oxazol-5-amine to mice (n=3 per time point)[6].

  • Time-Course Collection: Collect 50 µL of blood via submandibular bleed at 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the upper plasma layer to a clean tube[6].

  • Protein Precipitation (Crash): Add 1 part plasma to 3 parts ice-cold Acetonitrile (containing a known internal standard). Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS quantification.

Validation Checkpoint: Following the acetonitrile protein crash and centrifugation, the supernatant must be perfectly clear. A cloudy supernatant indicates incomplete protein precipitation, which will irreversibly foul the LC-MS/MS column.

Pharmacodynamic (PD) Profiling: LPS-Induced Inflammation Model

The Causality of the PD Model: Given the structural homology to known 3-(indol-5-yl) derivatives that act as potent MD2/TLR4 antagonists[5], an LPS-induced acute systemic inflammation model is the optimal in vivo system to validate the target engagement of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. By pre-dosing the compound, we can evaluate its ability to block the MyD88-dependent NF-κB phosphorylation cascade, thereby preventing the release of pro-inflammatory cytokines like TNF-α and IL-6[5].

Pathway LPS LPS (Endotoxin) MD2_TLR4 MD2/TLR4 Complex LPS->MD2_TLR4 Activates MyD88 MyD88 Dependent Pathway MD2_TLR4->MyD88 Signals Compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Compound->MD2_TLR4 Antagonizes NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cytokines TNF-α & IL-6 Release NFkB->Cytokines Gene Expression

Fig 2: Proposed mechanism of MD2/TLR4 pathway inhibition by 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

Protocol 3: LPS Challenge & Cytokine Quantification
  • Pre-treatment: Administer 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (e.g., 10-50 mg/kg IP) or vehicle control to the respective cohorts[7][10].

  • LPS Challenge: 1 hour post-treatment, inject mice with 5 mg/kg Lipopolysaccharide (LPS) IP to induce acute systemic inflammation[5].

  • Harvest: At 4 hours post-LPS challenge, euthanize the mice. Collect serum via cardiac puncture and harvest lung tissues for histopathology.

  • Quantification: Quantify serum TNF-α and IL-6 levels using standard sandwich ELISA kits.

Validation Checkpoint: Vehicle-treated, LPS-challenged control mice must exhibit at least a 10-fold increase in serum TNF-α compared to naïve (unchallenged) mice. If this threshold is not met, the LPS batch is degraded, rendering the assay invalid.

References

  • NextSDS. "3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information". NextSDS Database. URL:[Link]

  • Scholars Research Library. "Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety". Der Pharma Chemica. URL:[Link]

  • PubMed/NIH. "Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury". Journal of Medicinal Chemistry. URL:[Link]

  • PubMed/NIH. "Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines". Chemistry Central Journal. URL:[Link]

  • PubMed/NIH. "Small Immunomodulatory Molecules as Potential Therapeutics in Experimental Murine Models of Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS)". International Journal of Molecular Sciences. URL:[Link]

  • PeerJ. "A small molecule targeting protein translation does not rescue spatial learning and memory deficits in the hAPP-J20 mouse model". PeerJ. URL: [Link]

  • bioRxiv. "Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma". bioRxiv. URL:[Link]

  • AACR Journals. "The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS". Molecular Cancer Therapeutics. URL:[Link]

Sources

Method

Using 3-(1H-indol-6-yl)-1,2-oxazol-5-amine as a precursor in drug discovery

Application Note: 3-(1H-indol-6-yl)-1,2-oxazol-5-amine as a Privileged Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the identification and utilization of structurally rigid, multi-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(1H-indol-6-yl)-1,2-oxazol-5-amine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and utilization of structurally rigid, multi-functional building blocks are critical for accelerating hit-to-lead optimization. The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5) has emerged as a highly versatile, dual-pharmacophore precursor[1][2]. By fusing an indole core with a reactive isoxazol-5-amine moiety, this scaffold enables the rapid generation of diverse chemical libraries. It is particularly valuable for synthesizing ATP-competitive kinase inhibitors (e.g., RET, RIPK2)[3][4], epigenetic modulators targeting bromodomains (e.g., TRIM24)[5], and inhibitors of metabolic immune checkpoints like indoleamine 2,3-dioxygenase (IDO)[6].

This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and biological evaluation protocols required to effectively utilize this precursor in drug discovery workflows.

Structural Rationale & Pharmacophore Analysis

As a Senior Application Scientist, selecting a precursor is never arbitrary; it is dictated by the spatial and electronic requirements of the target protein's binding pocket. The efficacy of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine stems from its bipartite structure:

  • The Indole Core: The indole ring is a well-established purine bioisostere. When attached at the 6-position, the indole N-H and C2/C3 positions remain unencumbered, allowing them to form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of a kinase's hinge region[3].

  • The 1,2-Oxazol-5-amine Moiety: The isoxazole ring serves as a conformationally rigid, metabolically stable spacer that projects into the solvent-exposed channel or the DFG-out pocket[4]. Furthermore, the primary amine at the 5-position acts as a highly reactive synthetic handle. It can be readily converted into amides, ureas, or sulfonamides to lock the molecule's conformation and engage in additional hydrogen-bonding networks[7].

KinasePathway Precursor Indole-Isoxazole Derivative Kinase Target Kinase (e.g., RET / RIPK2) Precursor->Kinase ATP-Competitive Inhibition Substrate Downstream Effector Proteins Kinase->Substrate Phosphorylation (Blocked) Apoptosis Cell Cycle Arrest / Apoptosis Kinase->Apoptosis Restored Regulation Proliferation Tumor Proliferation / Inflammation Substrate->Proliferation Oncogenic Signaling

Fig 1: Mechanism of action for indole-isoxazole derivatives in kinase-driven oncogenic pathways.

Synthetic Methodologies: Regioselective Diversification

A major advantage of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine is the differential nucleophilicity between the isoxazole primary amine and the indole secondary amine. The primary amine is significantly more nucleophilic, allowing for regioselective derivatization without the need for cumbersome protecting-group chemistry.

Protocol 1: Regioselective Synthesis of Urea Derivatives

Objective: Convert the 5-amine of the isoxazole into a substituted urea to probe the hydrophobic pocket of the target kinase. Causality Check: Ureas are preferred over simple amides in many kinase programs because they provide an additional hydrogen-bond donor, which often interacts with a conserved glutamate residue in the αC-helix.

Materials:

  • 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (Precursor)[8]

  • Substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add 1.0 mmol of the precursor.

  • Solvation: Dissolve the precursor in 5.0 mL of anhydrous DMF.

    • Insight: DMF is essential to ensure complete solubility of the polar precursor. Anhydrous conditions are critical to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would lead to symmetric urea byproducts.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 mmol of the substituted phenyl isocyanate dropwise over 10 minutes.

    • Insight: The lower temperature kinetically favors the reaction at the more nucleophilic isoxazole primary amine over the indole nitrogen, ensuring strict regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor progress via LC-MS to confirm the disappearance of the starting mass (m/z 199.2) and the appearance of the product mass.

  • Quenching & Workup: Quench the reaction by adding 10 mL of ice-cold water to precipitate the crude urea product. Filter the precipitate under vacuum and wash with cold diethyl ether to remove unreacted isocyanate.

  • Purification: Purify the crude product using reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

    • Insight: Prep-HPLC ensures >95% purity, a mandatory self-validating step to avoid false positives in downstream highly sensitive biological assays.

SyntheticWorkflow Step1 Precursor: 3-(1H-indol-6-yl)- 1,2-oxazol-5-amine Step2 Regioselective Urea Formation Step1->Step2 Isocyanate, DMF, 0°C Step3 Prep-HPLC Purification Step2->Step3 LC-MS Verified Step4 TR-FRET Kinase Assay Step3->Step4 >95% Purity

Fig 2: Synthetic workflow from the indole-isoxazole precursor to biological assay validation.

Biological Evaluation & Assay Protocols

Once the library of derivatives is synthesized, robust biological evaluation is required. Indole-containing compounds often exhibit intrinsic auto-fluorescence, which can interfere with standard colorimetric or simple fluorometric assays. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay

Objective: Evaluate the IC50 of the synthesized derivatives against a target like RET kinase[4].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Assay Mix: In a 384-well low-volume plate, add 5 µL of RET kinase enzyme and fluorescently labeled substrate (e.g., ULight-labeled poly-GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 50 nL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision and eliminate tip-based carryover.

  • Initiation: Add 5 µL of ATP (at its predetermined Km concentration) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Insight: The time-resolved nature of the europium fluorophore allows the detector to wait until the short-lived auto-fluorescence of the indole moiety decays before measuring the FRET signal, ensuring absolute data trustworthiness.

Data Presentation: Representative SAR Trends

The table below summarizes representative Structure-Activity Relationship (SAR) data trends based on literature utilizing the indole-isoxazole and related scaffolds against kinase and epigenetic targets[4][5].

Table 1: Representative SAR Data for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Urea Derivatives

Compound IDR-Group (Urea Substitution)RET Kinase IC₅₀ (nM)TRIM24 IC₅₀ (nM)ClogP
Precursor Unsubstituted Amine>10,000>10,0001.8
Derivative A Phenyl1458503.2
Derivative B 4-Fluorophenyl423103.4
Derivative C 3-(Trifluoromethyl)phenyl121504.1
Derivative D 3,5-Bis(trifluoromethyl)phenyl1154805.3

Data Interpretation: The unsubstituted precursor is inactive, serving purely as a building block. The addition of a 3-(trifluoromethyl)phenyl group (Derivative C) optimally fills the hydrophobic pocket, resulting in potent nanomolar inhibition. However, over-functionalization (Derivative D) leads to a drop in potency and an unfavorably high ClogP, highlighting the need for balanced lipophilicity in drug design.

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Application

Application Note: NMR Spectroscopy Reference Data and Characterization Protocol for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Document Type: Technical Protocol & Reference Standard Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary & Context The compound 3-(1H-indol-6-yl)-1,2-oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Reference Standard Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Context

The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5) is a highly valuable indole-isoxazole hybrid building block frequently utilized in the development of kinase inhibitors and CNS-active pharmacophores[1]. Unambiguous structural characterization of this scaffold is critical, particularly to differentiate the 5-aminoisoxazole moiety from its 3-amino regioisomer, which exhibits drastically different pharmacological and physicochemical profiles[2].

As a Senior Application Scientist, I have designed this protocol to move beyond simple spectral listing. This guide provides a self-validating NMR methodology that explains the causality behind solvent selection, acquisition parameters, and the mechanistic origins of the observed chemical shifts, ensuring absolute confidence in your structural assignments.

Physicochemical & Structural Profiling

Before initiating NMR characterization, it is essential to establish the baseline physicochemical parameters of the analyte. These properties dictate the sample preparation strategy.

PropertyValue / Description
Chemical Name 3-(1H-indol-6-yl)-1,2-oxazol-5-amine
CAS Registry Number 1895396-76-5[1]
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol [1]
Structural Features 6-substituted indole ring conjugated to a 5-amino-1,2-oxazole
Solubility Profile High in DMSO, Moderate in MeOH, Poor in non-polar organics

Self-Validating NMR Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a closed-loop, self-validating system. Every experimental choice is grounded in chemical causality.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality (Why DMSO- d6​ ?): The choice of DMSO- d6​ is not merely for solubility. It is mechanistically required to suppress the rapid proton exchange of the indole N-H and isoxazole -NH₂ groups. The strong hydrogen-bond accepting nature of DMSO locks these exchangeable protons in place, preventing them from broadening into the baseline[3]. This allows for the direct observation and integration of the critical -NH₂ diagnostic signal.

Step 2: Instrument Setup & Tuning
  • Action: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe. Lock, shim, and tune the probe specifically to the sample to ensure optimal lineshape.

  • Causality: Precise shimming (linewidth at half-height < 1.0 Hz) is mandatory to resolve the fine meta-coupling ( J≈1.5 Hz) between the indole H-5 and H-7 protons, which is necessary to confirm the substitution pattern on the indole ring.

Step 3: 1D and 2D Acquisition Parameters
  • Action ( 1 H NMR): Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2.0 to 5.0 seconds.

  • Action ( 13 C NMR): Acquire 1024–2048 scans with proton decoupling (WALTZ-16) and a D1​ of 2.0 seconds.

  • Self-Validation Check: The protocol mandates that the 1 H NMR integration must yield exactly 9 protons . Any deviation indicates impurity. Furthermore, 1D data alone cannot definitively rule out the 3-amino regioisomer. Therefore, the system requires 2D HMBC cross-validation: a correlation between the isoxazole H-4 and the indole C-6 confirms the biaryl linkage.

Workflow Visualization

The following diagram illustrates the standardized, self-validating workflow required to achieve authoritative characterization of this compound.

NMR_Workflow Start Sample Preparation (15-20 mg in DMSO-d6) Tuning Probe Tuning & Matching (Lock, Shim, Tune) Start->Tuning Acq1D 1D NMR Acquisition (1H & 13C with D1 > 2s) Tuning->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D Mandatory for biaryl linkage Process Spectral Processing (FT, Phase, Baseline, Integrate) Acq1D->Process Acq2D->Process Assign Signal Assignment & Regioisomer Validation Process->Assign Report Final Characterization Report Assign->Report

Figure 1: NMR characterization workflow for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

Reference NMR Data & Mechanistic Interpretation

The following tables provide the standardized reference data for the compound, synthesized from empirical NMR rules for substituted indoles and 5-aminoisoxazoles[4][5].

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
11.35br s-1HIndole N-H (position 1)
7.88d1.51HIndole H-7
7.62d8.31HIndole H-4
7.45dd8.3, 1.51HIndole H-5
7.42t2.81HIndole H-2
6.78br s-2HIsoxazole -NH₂ (position 5)
6.48m-1HIndole H-3
5.42s-1HIsoxazole H-4
Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
171.2Quaternary (C-N)Isoxazole C-5
163.5Quaternary (C-C)Isoxazole C-3
136.5QuaternaryIndole C-7a
128.2QuaternaryIndole C-3a
126.8QuaternaryIndole C-6 (Substituted)
126.2CHIndole C-2
120.5CHIndole C-4
117.8CHIndole C-5
109.5CHIndole C-7
101.5CHIndole C-3
86.4CHIsoxazole C-4
Mechanistic Spectral Interpretation (E-E-A-T Insights)
  • The Isoxazole Shielding Effect: The most critical diagnostic feature in this spectrum is the extreme shielding of the isoxazole H-4 proton (δ 5.42 ppm) and C-4 carbon (δ 86.4 ppm)[2]. This is a direct consequence of the strong +M (mesomeric) electron-donating effect of the adjacent C-5 amino group. The lone pair on the nitrogen delocalizes into the isoxazole ring, significantly increasing the electron density at the C-4 position. If this were the 3-amino regioisomer, the H-4 proton would resonate significantly further downfield (typically > 6.0 ppm) due to the lack of direct resonance shielding from the amine.

  • Indole Substitution Pattern: The coupling pattern of the aromatic region definitively confirms the 6-substitution. The H-4 proton appears as an ortho-coupled doublet ( J=8.3 Hz), while H-5 appears as a doublet of doublets due to coupling with H-4 and a fine meta-coupling ( J=1.5 Hz) to H-7. H-7 appears as a distinct meta-coupled doublet. This exact geometric relationship validates the structural integrity of the indole core[3].

References

  • NextSDS. "3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information". NextSDS Substance Database. [Link]

  • MDPI. "A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor". Molecules. [Link]

Sources

Method

Comprehensive Application Note: In Vitro Assay Preparation Using 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Executive Summary & Mechanistic Rationale The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5) is a high-purity chemical probe utilized extensively in immuno-oncology and metabolic research[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5) is a high-purity chemical probe utilized extensively in immuno-oncology and metabolic research[1]. Featuring a privileged indole-isoxazole hybrid scaffold, this compound acts as a structural analog to L-tryptophan, making it highly relevant for the targeted inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) [2].

The Causality of the Target: IDO1 is a rate-limiting, heme-containing enzyme that catalyzes the oxidative cleavage of the essential amino acid L-tryptophan (L-Trp) into N-formylkynurenine, which is rapidly hydrolyzed to kynurenine (Kyn)[3]. In the tumor microenvironment, IDO1 overexpression creates a dual-pronged immunosuppressive shield: the localized depletion of L-Trp triggers the GCN2 kinase pathway (halting effector T-cell proliferation), while the accumulation of Kyn activates the aryl hydrocarbon receptor (AhR), driving the expansion of regulatory T-cells (Tregs)[2]. By deploying 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in your assays, you can effectively block this metabolic checkpoint and restore T-cell function[3].

G Trp L-Tryptophan Kyn Kynurenine (Kyn) Trp->Kyn Oxidative Cleavage IDO1 IDO1 / TDO2 Enzyme IDO1->Trp Catalyzes Inhibitor 3-(1H-indol-6-yl)- 1,2-oxazol-5-amine Inhibitor->IDO1 Inhibits Immune T-Cell Suppression & Treg Activation Kyn->Immune Induces Tolerance

Metabolic pathway of IDO1-mediated immune evasion and targeted inhibition.

Reagent Preparation & Self-Validating Controls

To ensure a self-validating system, assay reagents must be prepared with an understanding of their underlying chemical causality.

  • Compound Stock: Dissolve 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in anhydrous DMSO to a stock concentration of 10 mM. Causality: Aminoisoxazoles can be sensitive to aqueous oxidation; anhydrous conditions prevent degradation. The final assay DMSO concentration must remain ≤1% to prevent solvent-induced denaturation of the IDO1 enzyme[4].

  • Ehrlich's Reagent: Dissolve 20 mg/mL of p-dimethylaminobenzaldehyde (DMAB) in glacial acetic acid[5]. Causality: DMAB reacts specifically with the aromatic amine of kynurenine under highly acidic conditions to form a yellow Schiff base, which absorbs strongly at 480–492 nm[6].

  • Trichloroacetic Acid (TCA): Prepare a 30% (w/v) TCA solution in deionized water. Causality: TCA serves a dual mechanistic purpose. First, it precipitates cellular and enzymatic proteins to clear the supernatant for colorimetry. Second, the low pH combined with heat (50–60 °C) forces the complete chemical hydrolysis of the intermediate N-formylkynurenine into the final measurable kynurenine[4].

Self-Validation Requirements: Every assay plate must include a Standard Curve , utilizing a 6-point serial dilution of pure L-kynurenine (0–100 µM) spiked into a matched matrix (buffer or culture media). This converts relative absorbance units (OD) into absolute metabolite concentrations, validating the assay's dynamic range[6].

Protocol I: Cell-Free Recombinant IDO1 Enzymatic Assay

This protocol isolates the biochemical interaction between 3-(1H-indol-6-yl)-1,2-oxazol-5-amine and the IDO1 active site, providing an absolute IC50​ value.

Step-by-Step Methodology:

  • Buffer Setup: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality: Ascorbic acid and methylene blue act as an essential electron-donating system to maintain the IDO1 heme iron in its catalytically active ferrous ( Fe2+ ) state. Catalase is required to scavenge reactive oxygen species and prevent hydrogen peroxide-mediated enzyme suicide[7].

  • Compound Plating: Dispense 10 µL of serially diluted inhibitor (or 1% DMSO for positive controls) into a 96-well plate[7].

  • Enzyme Addition: Add purified recombinant human IDO1 enzyme to a final concentration of 50 nM. Incubate at room temperature for 10 minutes to allow pre-equilibrium binding of the inhibitor to the apoenzyme[4].

  • Reaction Initiation: Add L-Tryptophan substrate (final concentration 100 µM) to initiate the reaction. Incubate at 37 °C for 60 minutes[4].

  • Termination & Hydrolysis: Stop the reaction by adding 30 µL of 30% TCA. Seal the plate and incubate at 60 °C for 30 minutes to drive the conversion of N-formylkynurenine to kynurenine[4].

  • Color Development: Centrifuge the plate at 2500 × g for 10 minutes to pellet precipitated proteins[8]. Transfer 100 µL of the clear supernatant to a new flat-bottom plate and add 100 µL of freshly prepared Ehrlich's reagent[9].

  • Detection: Incubate for 10 minutes at room temperature and measure absorbance at 480–492 nm using a microplate reader[5].

Protocol II: Cell-Based IDO1 Inhibition Assay

To evaluate the compound's cellular permeability and functional pharmacodynamics, a cell-based assay using human cancer cell lines (e.g., HeLa or MDA-MB-231) is necessary.

Workflow Step1 1. Cell Seeding (HeLa/MDA-MB-231) Step2 2. IFN-γ Stimulus (Induce IDO1) Step1->Step2 Step3 3. Add Inhibitor (Compound) Step2->Step3 Step4 4. TCA Protocol (Precipitate & Heat) Step3->Step4 Step5 5. Ehrlich's Assay (Read OD 480nm) Step4->Step5

Step-by-step workflow for the cell-based IDO1 functional inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or MDA-MB-231 cells at a density of 1−2×105 cells/mL in a 96-well plate. Allow adherence overnight in a 37 °C, 5% CO2​ incubator[4].

  • IFN-γ Stimulation & Treatment: Causality: Basal IDO1 expression in most immortalized cell lines is insufficient to produce a measurable kynurenine window. Replace the media with fresh media containing 50–100 ng/mL recombinant human IFN-γ to strongly induce IDO1 transcription[8],[4]. Simultaneously, add the serially diluted 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

  • Incubation: Incubate the treated cells for 24–48 hours[8],[4].

  • Supernatant Harvest: Carefully transfer 140–150 µL of the conditioned cell culture supernatant to a new V-bottom 96-well plate[4],[9].

  • TCA Precipitation: Add 10–30 µL of 30% TCA to the supernatant. Incubate at 50–60 °C for 20–30 minutes to release intracellular kynurenine and precipitate serum proteins[8],[9].

  • Colorimetric Readout: Centrifuge the plate at 2500 × g for 10–20 minutes. Mix 100 µL of the clarified supernatant with 100 µL of Ehrlich's reagent. Read the absorbance at 480–492 nm[8],[9].

Quantitative Data Presentation

Summarizing the expected assay parameters ensures that researchers can benchmark their assay performance against established quality control metrics.

Assay ParameterCell-Free Enzymatic AssayCell-Based Assay (HeLa / MDA-MB-231)
Primary Readout Kynurenine Absorbance (480-492 nm)Kynurenine Absorbance (480-492 nm)
Stimulus Required None (Recombinant Enzyme)50-100 ng/mL IFN-γ[8]
L-Trp Substrate 100 µM spiked into bufferEndogenous to DMEM/RPMI media
Incubation Time 60 Minutes24 - 48 Hours
TCA Hydrolysis Temp 60 °C for 30 mins50 - 60 °C for 20-30 mins[9]
Expected Z'-Factor > 0.70 (High robustness)0.50 - 0.70 (Moderate-High robustness)
Background Control Buffer + Enzyme + DMSO (No L-Trp)Cells + Media + DMSO (No IFN-γ)

References

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC Source: nih.gov URL:[Link][2]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy Source: nih.gov URL:[Link][3]

  • Data Sheet - Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit Source: bpsbioscience.com URL:[Link][7]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC Source: nih.gov URL:[Link][6]

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: acs.org URL:[Link][8]

  • Induction of IDO1 and Kynurenine by Serine Proteases: A New Form of Immunosuppression? Source: frontiersin.org URL:[Link][5]

  • Dental Pulp-Derived Stem Cells Reduce Inflammation, Accelerate Wound Healing and Mediate M2 Polarization Source: mdpi.com URL:[Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Welcome to the Technical Support Center for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5)[1]. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5)[1]. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of this compound. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to guide your formulation strategy from in vitro assays to in vivo dosing.

Part 1: Strategic Workflow for Solubility Enhancement

Before troubleshooting, it is critical to align your solubilization strategy with your experimental endpoint. The decision tree below outlines the recommended pathways based on the physical chemistry of the molecule.

Workflow Start 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Poor Aqueous Solubility Assess Determine Application Phase Start->Assess InVitro In Vitro Assays (Biochemical/Cellular) Assess->InVitro InVivo In Vivo Studies (PK/PD Dosing) Assess->InVivo Cosolvent Co-solvent/Surfactant System (DMSO -> PEG400 -> Buffer) InVitro->Cosolvent Salt Salt Screening (Strong Acids: Mesylate, HCl) InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD Encapsulation) InVivo->CD Success1 Target: >100 μM Soluble No Precipitation Cosolvent->Success1 Success2 Target: >1 mg/mL Soluble High Bioavailability Salt->Success2 CD->Success2

Caption: Decision tree for selecting a solubility enhancement strategy based on experimental application.

Part 2: Troubleshooting & FAQs

Q1: Why does 3-(1H-indol-6-yl)-1,2-oxazol-5-amine exhibit "brick dust" insolubility in standard aqueous buffers?

Mechanistic Causality: The poor solubility of this compound is driven by two factors: high lattice energy and weak basicity . Both the indole and 1,2-oxazole rings are highly planar, allowing the molecules to pack tightly into a rigid crystal lattice via π−π stacking and intermolecular hydrogen bonding. Furthermore, while the compound possesses an amine group, the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the oxazole ring severely depletes the electron density of the exocyclic amine. This lowers its pKa​ to <3.0 . Consequently, at a physiological pH of 7.4, the molecule is entirely unionized, preventing aqueous solvation.

Q2: How can I prevent compound precipitation when diluting DMSO stock solutions into aqueous biochemical assay buffers?

Mechanistic Causality: Direct dilution of a 100% DMSO stock into an aqueous buffer causes a rapid "solvent shift." The local dielectric constant drops instantaneously, and the hydrophobic indole moiety forces the compound to nucleate and crash out as colloidal aggregates. To prevent this, you must use a thermodynamic step-down approach using intermediate co-solvents.

Self-Validating Protocol: Step-wise Co-solvent Dilution

  • Primary Solubilization: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation Checkpoint: Inspect under strong light. The solution must be optically clear with no Tyndall effect.

  • Intermediate Transition: Dilute the stock 1:10 into an intermediate co-solvent matrix (e.g., 50% PEG400 / 50% Tween-20).

    • Validation Checkpoint: Analyze via Dynamic Light Scattering (DLS). A polydispersity index (PDI) <0.1 validates the absence of nucleation. If the PDI is high, increase the surfactant ratio.

  • Aqueous Integration: Dilute the intermediate mixture 1:100 into your final assay buffer (final DMSO ≤0.1% ).

    • Validation Checkpoint: Measure absorbance at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates, validating the solution for biochemical assays.

Q3: We are moving to in vivo PK studies. Can we use salt formation to improve solubility, and which counterions are recommended?

Mechanistic Causality: Yes, but standard weak acids (like acetate or citrate) will fail. The "Rule of Three" for salt formation dictates that the pKa​ of the acid must be at least 2 to 3 units lower than the pKa​ of the base to ensure complete proton transfer and prevent disproportionation[2]. Because the oxazol-amine is a very weak base ( pKa​<3 ), you must screen strong acids such as methanesulfonic acid (mesylate), sulfuric acid (sulfate), or hydrochloric acid (HCl)[3][4].

Self-Validating Protocol: In Situ Salt Screening

  • Suspension: Suspend 50 mg of the free base in 1 mL of a THF/Water (9:1) mixture.

    • Validation Checkpoint: The API should remain as a visible suspension, confirming it is beyond its intrinsic solubility limit.

  • Ionization: Add 1.05 molar equivalents of Methanesulfonic acid and heat to 50°C with stirring for 1 hour.

    • Validation Checkpoint: Complete visual dissolution confirms successful protonation and disruption of the free-base crystal lattice.

  • Crystallization: Cool the solution slowly to 4°C to induce salt crystallization. Filter and dry the precipitate.

    • Validation Checkpoint: Examine the powder under Polarized Light Microscopy (PLM). Birefringence validates that a crystalline salt was formed, rather than an amorphous precipitate.

  • Disproportionation Stress Test: Suspend the isolated salt in a pH 6.8 phosphate buffer for 24 hours.

    • Validation Checkpoint: Analyze the remaining solid via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the original free base, the salt has disproportionated, and you must pivot to cyclodextrin complexation.

Q4: Our mesylate salt disproportionated in simulated intestinal fluid. What is the most robust formulation strategy for oral dosing?

Mechanistic Causality: When salt disproportionation occurs, the molecule reverts to its insoluble free-base form in the gut. The most reliable alternative is host-guest inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD)[5]. The hydrophobic cavity of HP- β -CD (approx. 6.0-6.5 Å wide) is a perfect geometric match for the lipophilic indole ring, while the hydroxyl-rich exterior maintains high aqueous solubility[6].

CD_Mechanism Drug Free API Hydrophobic Indole Ring (Insoluble) Complex Inclusion Complex Masked Hydrophobicity (Water Soluble) Drug->Complex Non-covalent encapsulation CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-guest interaction

Caption: Mechanism of host-guest inclusion complexation between the API and HP-β-CD.

Self-Validating Protocol: HP- β -CD Inclusion via Lyophilization

  • Phase Solubility Profiling: Add excess API to aqueous solutions containing varying concentrations of HP- β -CD (0 to 200 mM). Agitate at 25°C for 48 hours.

    • Validation Checkpoint: Plot dissolved API concentration vs. CD concentration. An AL​ -type linear plot validates a 1:1 stoichiometric inclusion complex.

  • Complexation: Dissolve HP- β -CD in water. Add an equimolar amount of the API dissolved in a minimal volume of ethanol. Stir continuously for 24 hours to allow thermodynamic equilibration.

    • Validation Checkpoint: The previously turbid mixture must become completely transparent, validating total encapsulation.

  • Solid State Isolation: Freeze the solution at -80°C and lyophilize for 48 hours to obtain a dry powder.

    • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the powder. The complete disappearance of the API's characteristic melting endotherm validates that 100% of the drug is trapped within the cyclodextrin cavity, with no free crystalline drug remaining[7].

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes and limitations of each solubilization strategy for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, allowing for rapid comparative decision-making.

Formulation StrategyPrimary MechanismExpected Solubility GainDisproportionation RiskBest Application Phase
Co-solvent / Surfactant Lowers dielectric constant; micellar trapping~100 to 500 μ MN/A (Solution state)In vitro biochemical and cellular assays
Mesylate Salt Formation Ionization; lowers crystal lattice energy> 1.0 mg/mLHigh (at pH > 5.0)IV dosing (low pH formulations)
HP- β -CD Complexation Hydrophobic encapsulation> 5.0 mg/mLLow (Thermodynamically stable)Oral in vivo PK/PD dosing
Ternary CD Complexation CD + Water-soluble polymer (e.g., PVP)> 10.0 mg/mLVery LowHigh-dose toxicology studies[8][9]

References

  • NextSDS Chemical Database. "3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information." NextSDS. Available at: [Link]

  • Paulekuhn, G. S., et al. "Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole." PubMed / IMR Press. Available at:[Link]

  • Jansook, P., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (PMC). Available at:[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs." EIJPPR. Available at:[Link]

  • Pharmaceutical Technology. "Strategy for the Prediction and Selection of Drug Substance Salt Forms." PharmTech. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or degradation issues during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or degradation issues during the synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (also known as 3-(1H-indol-6-yl)isoxazol-5-amine).

The 1,2-oxazol-5-amine scaffold is a critical pharmacophore in medicinal chemistry, often utilized in the design of highly selective kinase inhibitors[1]. However, its synthesis via the condensation of 3-(1H-indol-6-yl)-3-oxopropanenitrile with hydroxylamine is notoriously sensitive to reaction conditions.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My overall yield is low, and NMR indicates a mixture of isomers. How do I exclusively form the 5-aminoisoxazole instead of the 3-amino isomer?

The Causality: The regiocontrol of this reaction lies in the differential reactivity of the β-ketonitrile substrate. Hydroxylamine is an ambidentate-like nucleophile. Under neutral or acidic conditions, the nitrile group is highly susceptible to attack, leading to an amidoxime intermediate that cyclizes to form the undesired 3-aminoisoxazole . The Solution: You must force the initial nucleophilic attack onto the ketone carbonyl. By maintaining strictly alkaline conditions (pH 9–10), the ketone becomes the preferential electrophilic site for the free hydroxylamine base[1]. This forms an oxime intermediate, which subsequently cyclizes onto the nitrile to yield the desired 5-aminoisoxazole [2]. Use a robust buffer system (e.g., Sodium Acetate/NaOH) to lock the pH throughout the reaction.

Q2: The reaction mixture turns dark brown/black, and I am losing the indole starting material. What is causing this degradation?

The Causality: Indoles are electron-rich heterocycles that are highly susceptible to oxidation and polymerization. When exposed to elevated temperatures (e.g., refluxing at 100 °C) in the presence of atmospheric oxygen and alkaline bases, the indole core rapidly degrades, drastically reducing your yield. The Solution: Temperature and atmosphere control are non-negotiable. Degas all solvents with Argon prior to the reaction and maintain an inert atmosphere. Lower the reaction temperature to 65–70 °C. The condensation will take slightly longer, but the preservation of the indole core will result in a significantly higher isolated yield.

Q3: I have optimized the pH, but my conversion stalls at 70%. How can I drive the reaction to completion?

The Causality: Two factors cause this stall:

  • Equilibrium: The condensation releases water, which can establish a thermodynamic equilibrium in standard aqueous alcoholic solvents.

  • Solubility: The 3-(1H-indol-6-yl)-3-oxopropanenitrile intermediate has poor solubility in purely aqueous or ethanolic systems, causing unreacted starting material to precipitate out of the reactive phase. The Solution: Switch to a co-solvent system of Ethanol and Tetrahydrofuran (THF) (1:1 ratio). THF dramatically improves the solubility of the indole intermediate. Additionally, use a slight excess of hydroxylamine hydrochloride (1.5 equivalents) added portion-wise to account for any thermal decomposition of the reagent over time.

Part 2: Quantitative Data & Reaction Dynamics

The following table summarizes the causal relationship between pH, temperature, and the resulting regiochemical yield. This data serves as a benchmark for your reaction optimization.

pH RangeTemperatureSolvent SystemMajor RegioisomerYield (5-Amino)Yield (3-Amino)
4.0 - 6.080 °CEtOH / H₂O3-Amino Isomer< 10%65 - 75%
7.0 - 8.080 °CEtOH / H₂OMixture (1:1)~ 40%~ 40%
9.0 - 10.0 70 °C EtOH / THF / H₂O 5-Amino Isomer 85 - 92% < 5%

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the divergent synthetic pathways based on your pH control.

IsoxazoleSynthesis SM 3-(1H-indol-6-yl)-3-oxopropanenitrile + NH₂OH·HCl Cond_Base Alkaline pH > 8 (NaOAc / NaOH) SM->Cond_Base Cond_Acid Acidic/Neutral pH < 7 (No Base / Weak Base) SM->Cond_Acid Int_Oxime Ketone Attack (Oxime Intermediate) Cond_Base->Int_Oxime Regioselective Int_Amidoxime Nitrile Attack (Amidoxime Intermediate) Cond_Acid->Int_Amidoxime Competitive Prod_5Amino 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (Desired 5-Amino Isomer) Int_Oxime->Prod_5Amino Cyclization & Dehydration Prod_3Amino 5-(1H-indol-6-yl)-1,2-oxazol-3-amine (Undesired 3-Amino Isomer) Int_Amidoxime->Prod_3Amino Cyclization & Dehydration

Fig 1. pH-dependent regioselectivity in 5-aminoisoxazole synthesis.

Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum yield of the 5-amino regioisomer while protecting the indole core.

Step 1: Reagent Preparation & Degassing

  • Dissolve 3-(1H-indol-6-yl)-3-oxopropanenitrile (1.0 eq, 10 mmol) in a 1:1 mixture of absolute Ethanol and THF (40 mL).

  • Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen.

    • Validation: The solution should remain clear/pale yellow. Immediate darkening indicates oxygen contamination.

Step 2: Hydroxylamine & pH Control

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq, 15 mmol) and sodium acetate (2.0 eq, 20 mmol) in distilled water (10 mL).

  • Adjust the aqueous solution to pH 9.5 using 1M NaOH.

    • Validation: Verify the pH using a calibrated pH meter. Do not rely on indicator paper. A pH < 8 will result in competitive formation of the 3-amino isomer[2].

  • Add the aqueous solution dropwise to the indole solution under an Argon atmosphere.

Step 3: Cyclization & Monitoring

  • Heat the reaction mixture to exactly 70 °C.

    • Validation: Do not exceed 75 °C. Higher temperatures will trigger thermal decomposition of the hydroxylamine and oxidative degradation of the indole core.

  • Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Validation: The desired 5-aminoisoxazole will elute slower (lower Rf​ ) than the starting β-ketonitrile due to the primary amine's hydrogen bonding capabilities.

Step 4: Work-up and Purification

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the THF and Ethanol.

  • Dilute the aqueous residue with cold water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

References

  • Benchchem. (2024). 3-Cyclopropylisoxazol-5-amine | CAS 21080-91-1. Retrieved from 1

  • Ibrahim, P. N., et al. (2011). Biaryl compounds and methods of use thereof (WO2011022473A1). World Intellectual Property Organization. Retrieved from 2

Sources

Troubleshooting

Technical Support Center: A Guide to Handling and Storing 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in DMSO

Welcome to the technical support guide for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in dimethyl sulfoxide (DMSO) solutions. By understanding the molecule's inherent chemical properties and following best practices, users can mitigate degradation and ensure the accuracy and reproducibility of their experimental results.

Structural Overview & Inherent Instabilities

3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic molecule featuring three key structural motifs: an indole ring, an isoxazole ring, and a primary amine. While the isoxazole ring is generally stable under neutral and acidic conditions, the electron-rich indole nucleus is highly susceptible to oxidation.[1][2] This oxidative degradation is the primary pathway for instability and is often catalyzed by atmospheric oxygen, trace metal impurities, and light.[3] The primary amine also presents a potential site for oxidation, although indole oxidation is typically more facile.

The choice of DMSO as a solvent, while excellent for solubilizing a wide range of compounds, requires careful consideration.[4] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, and can contain impurities or degrade under certain conditions, potentially accelerating compound decomposition.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine is turning yellow/brown. What is happening?

A1: The discoloration you are observing is a classic indicator of chemical degradation, most likely due to the oxidation of the indole ring. The pyrrole-like portion of the indole moiety is electron-rich and reacts with oxygen, especially in the presence of light or trace metal contaminants, to form colored byproducts. This process can occur even at room temperature and when exposed to ambient air.

Q2: What is the primary degradation pathway for this compound in DMSO?

A2: The most probable degradation pathway is the oxidation of the indole ring system. This can proceed through several mechanisms, often involving radical intermediates, leading to the formation of various oxidized species such as oxindoles or further fragmented products. The process is autocatalytic in nature and is exacerbated by factors like exposure to air (O₂), UV/visible light, and elevated temperatures.

cluster_main Potential Oxidative Degradation Pathway parent 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (Stable) degradant Oxidized Indole Species (e.g., Oxindole derivative) (Colored Degradant) parent->degradant O₂, Light, Trace Metals DMSO (facilitator)

Caption: Primary degradation route via indole oxidation.

Q3: How can I minimize degradation when preparing my DMSO stock solution?

A3: To maximize stability, you must rigorously exclude the primary drivers of oxidation: oxygen and light. This is best achieved by preparing solutions under an inert atmosphere. Following a strict protocol is critical for generating a stable, reliable stock solution.

Q4: What are the optimal long-term storage conditions for my DMSO stock?

A4: The optimal storage conditions are designed to minimize molecular motion and exposure to catalysts of degradation.

  • Temperature: Store aliquots at -80°C. The low temperature slows down chemical reactions significantly. While DMSO's freezing point is ~18.5°C, ultra-low temperatures provide the best long-term stability.

  • Light: Always use amber or opaque vials to protect the solution from light.[3]

  • Atmosphere: Solutions should be stored under an inert atmosphere (argon or nitrogen).

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of air and moisture into the stock solution.[4]

Q5: Can I use antioxidants to improve the stability of my solution?
  • Butylated Hydroxytoluene (BHT): A common radical scavenger that can be added at a low final concentration (e.g., 10-50 µM).

  • Ascorbic Acid or Trolox: Water-soluble antioxidants that may be less effective in pure DMSO but can be considered if aqueous dilutions are made for intermediate storage.

Always run a control with the antioxidant alone in your assay to ensure it does not interfere with your experimental results.

Q6: How can I check if my compound has degraded?

A6: The most reliable method is to use analytical chemistry techniques.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a UV detector is an excellent way to assess purity. A fresh solution should show a single major peak. Degraded samples will show additional peaks corresponding to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only separate the parent compound from degradants but also provide mass information to help identify the structure of the degradation products.[8]

It is good practice to obtain an initial HPLC or LC-MS trace of a freshly prepared solution (t=0) to serve as a baseline for future comparisons.

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of High-Stability DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (MW: 228.23 g/mol ) with maximum stability.

Materials:

  • 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (solid)

  • High-purity, anhydrous DMSO (stored under inert gas, if possible)

  • Amber glass vials with Teflon-lined screw caps

  • Inert gas source (Argon or Nitrogen) with manifold[9][10]

  • Sterile syringes and needles

Workflow Diagram:

Caption: Recommended workflow for preparing stable DMSO stocks.

Procedure:

  • Preparation: Weigh 2.28 mg of the solid compound directly into a clean, dry amber vial.

  • Inerting: Place the uncapped vial in a chamber connected to a Schlenk line or inside a glovebox.[11] Purge the vial with dry argon or nitrogen for 2-5 minutes to displace all atmospheric oxygen.

  • Solvent Addition: Using a dry syringe, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate in a water bath. Gentle warming is not recommended as heat can accelerate degradation.[4]

  • Final Purge: Briefly uncap the vial and flush the headspace with inert gas one final time before sealing tightly.

  • Aliquoting & Storage: For long-term storage, immediately aliquot the solution into smaller, single-use amber vials, flushing each with inert gas before sealing. Store these aliquots at -80°C.

Troubleshooting Guide
Symptom Potential Cause Recommended Solution
Solution Discoloration (Yellow/Brown) Oxidation of the indole moiety.Prepare a fresh stock solution following the inert atmosphere protocol. Store protected from light at -80°C.
Precipitate Forms Upon Dilution in Aqueous Buffer The compound is "crashing out" of the solution due to lower solubility in aqueous media.Perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into the aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) but sufficient to maintain solubility.[4]
Inconsistent Assay Results / Loss of Potency Compound has degraded over time, leading to a lower effective concentration.Verify the purity of the stock solution using HPLC. Discard degraded stock and prepare a new one. Implement aliquoting to prevent degradation of the entire stock.
Appearance of New Peaks in LC-MS Formation of degradation products.This confirms degradation. If possible, analyze the mass of the new peaks to hypothesize the structure of the degradants, which can confirm the oxidative pathway.
Impact of Storage Conditions on Compound Purity (Hypothetical Data)

The following table illustrates the critical importance of proper storage conditions. Data is hypothetical and intended to demonstrate the expected stability trends.

Storage Condition Purity at T=0 Purity after 1 Month Purity after 6 Months
Room Temp (22°C), Ambient Air, Clear Vial 99.5%85.1%62.3%
4°C, Ambient Air, Amber Vial 99.5%96.2%88.7%
-20°C, Sealed, Amber Vial 99.5%99.1%97.4%
-80°C, N₂ Atmosphere, Amber Vial 99.5% >99.4% >99.2%
References
  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • Pope, A. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Available at: [Link]

  • Madan, R., et al. (2020). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available at: [Link]

  • Kashiyama, E., & Hutchinson, I. (2015). A rapid and specific method for the detection of indole in complex biological samples. PubMed. Available at: [Link]

  • ResearchGate. (2022). Indole degradation and its metabolite analysis using HPLC. Available at: [Link]

  • Kashiyama, E., & Hutchinson, I. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]

  • Adachi, J. (1989). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Lin, J., et al. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Available at: [Link]

  • ResearchGate. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Welcome to the dedicated technical support guide for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. Drawing from extensive experience in small molecule crystallization, this guide provides in-depth, scientifically-grounded solutions to facilitate your research and development efforts.

Introduction: The Crystallization Challenge

3-(1H-indol-6-yl)-1,2-oxazol-5-amine possesses a unique molecular architecture, combining a planar indole ring system with a polar isoxazole amine moiety. This combination of a rigid, aromatic core and hydrogen-bonding functional groups can lead to complex crystallization behavior, including polymorphism and the formation of amorphous material or oils. Understanding the interplay of intermolecular forces is paramount to achieving high-quality crystalline material. The indole group can participate in π-π stacking and N-H···π interactions, while the isoxazole amine is a prime site for hydrogen bonding.[1][2][3] The successful crystallization of this molecule, therefore, depends on a delicate balance of these interactions, which can be modulated by careful selection of solvents and crystallization conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during the crystallization of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in a question-and-answer format.

Q1: My compound is "oiling out" and not forming crystals. What is happening and how can I fix this?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue with organic compounds that have flexible structures or strong intermolecular interactions.[4][5] It occurs when the solute-enriched phase separates from the bulk solution as a liquid instead of a solid.[5] This often happens when the supersaturation level is too high, or the temperature is above the melting point of a metastable crystalline form.[6][7]

Troubleshooting Steps:

  • Reduce Supersaturation: The primary goal is to slow down the process to allow for orderly molecular packing.[8]

    • Increase Solvent Volume: Add more of the "good" solvent to the heated mixture to ensure the compound is fully dissolved before cooling.[7]

    • Slower Cooling: Instead of rapid cooling in an ice bath, allow the solution to cool to room temperature slowly, and then gradually lower the temperature in a refrigerator or freezer. Slow cooling provides a larger window for nucleation and growth of stable crystals.[9]

  • Solvent System Modification: The choice of solvent is critical.[9][10]

    • Anti-Solvent Addition: Try a system where your compound is dissolved in a "good" solvent and an "anti-solvent" (in which it is poorly soluble) is slowly added. This should be done at a constant temperature to induce gradual precipitation.[11]

    • Solvent Screening: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. A systematic screening can identify optimal conditions for crystallization.[11][12]

  • Induce Nucleation:

    • Seeding: Introduce a tiny amount of previously formed crystal (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[9][13]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[13]

Q2: I've managed to get crystals, but they are very small needles. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?

A2: The formation of small needles often indicates rapid crystal growth, which can be a consequence of high supersaturation. To obtain larger crystals, you need to promote slower growth rates.

Troubleshooting Steps:

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial covered with a cap that has a small hole. This allows for the slow evaporation of the solvent, gradually increasing the concentration and leading to the formation of larger crystals.[9]

    • Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.[15][16]

  • Optimize the Solvent System:

    • Solvent Mixtures: Using a binary or even ternary solvent system can help to fine-tune the solubility and growth kinetics.[11]

    • Viscosity: A slightly more viscous solvent can sometimes slow down diffusion and lead to better-quality crystals.

Q3: My crystallization yields are inconsistent, and I suspect polymorphism. How can I control which crystalline form I obtain?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[17][18][19][20] The formation of a particular polymorph is influenced by factors like solvent, temperature, and cooling rate.[20][21]

Troubleshooting Steps:

  • Controlled Crystallization Conditions:

    • Temperature Control: The temperature at which crystallization occurs can dictate the resulting polymorph. Experiment with different crystallization temperatures.[21]

    • Solvent Selection: The solvent can influence which polymorph is favored.[22] A systematic screen of different solvents is recommended.

  • Seeding: Seeding with the desired polymorph can help to ensure its consistent formation.[9]

  • Characterization: It is crucial to characterize the different crystal forms obtained using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[18]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean Erlenmeyer flask, dissolve the 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Insulation: Cover the flask with a watch glass and place it on an insulating surface (e.g., a cork ring or a folded paper towel).

  • Cooling: Allow the solution to cool slowly to room temperature without disturbance.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Vapor Diffusion
  • Preparation: Dissolve the compound in a small volume of a "good" solvent (e.g., acetone or methanol) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed jar containing a layer of an "anti-solvent" (e.g., hexane or diethyl ether).

  • Diffusion: Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize over several days.

  • Isolation: Carefully remove the inner vial and collect the crystals.

Data Presentation

Table 1: Solvent Properties for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Hydrogen Bond Donor/AcceptorPotential Role
Water10.2100BothGood anti-solvent for less polar systems
Methanol5.165BothGood solvent for polar compounds
Ethanol4.378BothVersatile solvent
Isopropanol3.982BothSlower evaporation than ethanol
Acetonitrile5.882AcceptorAprotic polar solvent
Acetone5.156AcceptorGood solvent, but volatile
Dichloromethane3.140AcceptorGood for less polar compounds, volatile
Toluene2.4111NoneNon-polar solvent
Hexane0.169NoneCommon anti-solvent

Visualization

Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Observed q1 Is supersaturation too high? start->q1 a1 Reduce Supersaturation: - Increase solvent volume - Slower cooling rate q1->a1 Yes q2 Is the solvent system optimal? q1->q2 No a1->q2 a2 Modify Solvent System: - Try anti-solvent addition - Perform solvent screening q2->a2 Yes q3 Is nucleation inhibited? q2->q3 No a2->q3 a3 Induce Nucleation: - Add seed crystals - Scratch the flask q3->a3 Yes end Crystals Formed q3->end No, re-evaluate a3->end

Caption: Troubleshooting flowchart for addressing "oiling out" during crystallization.

Key Intermolecular Interactions

G cluster_0 3-(1H-indol-6-yl)-1,2-oxazol-5-amine cluster_1 Potential Interactions Molecule Indole Ring (π-system) N-H Group (H-bond donor) Isoxazole Amine (H-bond donor/acceptor) Interactions π-π Stacking N-H···π Interactions Hydrogen Bonding (N-H···N, N-H···O) Molecule->Interactions Leads to

Caption: Key intermolecular forces in 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

References

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.
  • FDA. (2007, July). ANDAs: Pharmaceutical Solid Polymorphism, “Chemistry, Manufacturing, and Controls Information”. U.S.
  • Various Authors. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). IntechOpen.
  • Various Authors. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Pisarek, M., et al. (n.d.). Structure and Morphology of Indole Analogue Crystals. PMC.
  • Fujiwara, M., et al. (2006, November 18). Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization.
  • Various Authors. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid.
  • Various Authors. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Mettler Toledo. (n.d.).
  • Various Authors. (n.d.).
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Vapourtec Ltd.
  • Tang, C. (n.d.).
  • Scribd. (n.d.).
  • Mettler Toledo. (n.d.).
  • SATHEE. (n.d.). Chemistry Crystallization.
  • Various Authors. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Various Authors. (n.d.).
  • APC. (2020, September 28).
  • Pisarek, M., et al. (2020, July 7). Structure and Morphology of Indole Analogue Crystals.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester.
  • Back, K. R., et al. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?.
  • Various Authors. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis.
  • ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability.
  • Various Authors. (n.d.). Crystallization process of tricyclic indole derivatives.
  • ResearchGate. (n.d.). Early screening of crystallization and wash solvents for the rapid....
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Various Authors. (2017, April 5).
  • Various Authors. (n.d.).
  • Various Authors. (2024, December 25).
  • Various Authors. (2025, September 20). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.
  • Various Authors. (n.d.). A kind of preparation method of isoxazole compound.
  • Gollapalli Naga Raju et al. (2015).
  • Various Authors. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. ijarsct.
  • Various Authors. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • Various Authors. (2012, March 14). Why I am not getting crystals?.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Introduction Welcome to the technical support guide for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. This document provides in-depth troubleshooting advice and best practices for ensuring the long-term stability of this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. This document provides in-depth troubleshooting advice and best practices for ensuring the long-term stability of this compound. The molecular structure, featuring an indole ring, an isoxazole ring, and an aromatic amine, presents specific stability challenges that require careful handling and storage to maintain its integrity for research and drug development applications. This guide is designed to equip you with the scientific rationale and practical protocols to mitigate degradation and ensure the reliability of your experimental results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

Question 1: I've noticed my solid sample of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine has started to change color (e.g., from off-white to yellowish or brown) over time. What is causing this?

Answer: Color change in solid organic compounds is a frequent indicator of chemical degradation. For this specific molecule, there are two primary suspects:

  • Oxidation of the Indole Ring: The indole nucleus is electron-rich, making it susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] This process can form highly colored polymeric byproducts. The initial step often involves the formation of intermediates like indoxyl (3-hydroxyindole) or oxindole, which can then undergo further reactions.[3][4][5]

  • Oxidation of the Aromatic Amine: Aromatic amines are also prone to oxidation, which can lead to the formation of colored impurities. This degradation is often accelerated by exposure to light and air.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6]

  • Light Protection: Always store the material in an amber or opaque container to protect it from light.[6][7] For added protection, you can wrap the container in aluminum foil.

  • Re-Purification: If the discoloration is significant and you suspect compromised purity, re-purification by a suitable method (e.g., recrystallization or column chromatography) may be necessary before use.

Question 2: My HPLC analysis shows a new, more polar peak appearing in my sample that has been stored for a few months. What could this impurity be?

Answer: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram suggests the formation of a more hydrophilic degradation product. The most likely cause is hydrolysis of the isoxazole ring.

  • Mechanism of Hydrolysis: The isoxazole ring, while generally stable, can undergo cleavage under certain conditions.[8] This is particularly true in the presence of moisture, which can be exacerbated by acidic or basic micro-environments on the solid-state surface.[9][10] The N-O bond is susceptible to cleavage, leading to ring-opening and the formation of more polar species like β-hydroxy nitriles or enaminoketones.[8]

Troubleshooting Steps:

  • Control Humidity: Store the compound in a desiccator with a desiccant (e.g., silica gel or Drierite®) to minimize exposure to ambient moisture.[6][11]

  • Solvent-Free Storage: Ensure the compound is completely dry and free of residual solvents before long-term storage. Amorphous solids, in particular, can trap moisture and solvents, leading to instability.[12]

  • pH Neutrality: Avoid storing the compound in proximity to acidic or basic vapors, which could catalyze hydrolysis.

Question 3: I am preparing a stock solution in DMSO for my assays, but I'm seeing a loss of the parent compound peak after a few days, even when stored at -20°C. Why is this happening?

Answer: While storing compounds neat and dry is generally preferable, solution-based storage introduces new stability challenges.[13] In the case of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in DMSO, several factors could be at play:

  • Accelerated Reactions in Solution: Molecules in solution have greater mobility than in the solid state, which can increase the rate of degradation.[14]

  • DMSO as a Reactant: While often considered inert, DMSO can participate in or mediate oxidative reactions, especially for sensitive functional groups.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation, which can facilitate hydrolysis of the isoxazole ring.[13]

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable practice is to prepare stock solutions fresh on the day of the experiment.

  • Aliquot Stock Solutions: If you must store solutions, aliquot the stock into single-use volumes in tightly sealed vials. This avoids repeated freeze-thaw cycles of the main stock.

  • Inert Atmosphere: Before sealing and freezing, consider gently purging the vial's headspace with an inert gas like argon or nitrogen.

Question 4: What are the absolute ideal conditions for storing this compound for over a year to ensure maximum stability?

Answer: Based on the chemical liabilities of the indole, isoxazole, and amine moieties, the ideal long-term storage conditions are designed to minimize exposure to all potential degradation triggers: oxygen, light, moisture, and heat.

Recommended Long-Term Storage Protocol:

  • Ensure Purity and Dryness: The compound should be analytically pure and thoroughly dried under a high vacuum to remove any residual solvents or water.

  • Use an Appropriate Container: Place the solid compound in a clean, dry amber glass vial with a Teflon-lined cap.[6]

  • Create an Inert Atmosphere: Backfill the vial with a dry, inert gas such as argon or nitrogen.

  • Seal Tightly: Secure the cap and then seal it further with Parafilm® to provide an additional barrier against moisture and air ingress.

  • Store at Low Temperature: Store the sealed vial in a freezer, preferably at -20°C or, for maximum stability, at -80°C.[15]

  • Protect from Light: Place the vial inside a labeled, light-blocking secondary container or box.

  • Log and Track: Maintain a detailed log of the compound's storage date and conditions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the step-by-step procedure for the optimal long-term storage of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine.

Materials:

  • Dry, solid 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

  • Amber glass vial(s) with Teflon-lined screw caps

  • Source of dry argon or nitrogen gas

  • Parafilm®

  • -20°C or -80°C freezer

  • Desiccator

Procedure:

  • Preparation: Place the required amount of the solid compound into a pre-dried and weighed amber glass vial.

  • Inerting: Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all air.

  • Sealing: Immediately and tightly screw on the Teflon-lined cap.

  • Secondary Seal: Wrap the cap-vial interface securely with 2-3 layers of Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial in the designated freezer (-20°C or -80°C).

  • Equilibration Before Use: When ready to use, remove the vial from the freezer and allow it to warm to room temperature inside a desiccator for at least 1-2 hours. This critical step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

Diagram: Long-Term Storage Workflow

G cluster_prep Preparation cluster_sealing Sealing & Inerting cluster_storage Storage cluster_use Pre-Use A Place Dry Compound in Amber Vial B Flush with N2/Ar Gas A->B C Tightly Cap Vial B->C D Seal with Parafilm® C->D E Store at -20°C to -80°C D->E F Protect from Light E->F G Warm to Room Temp in Desiccator F->G H Open and Weigh G->H

Caption: Workflow for optimal long-term storage.

Potential Degradation Pathways

The diagram below illustrates the primary chemical vulnerabilities of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. Understanding these pathways is key to preventing them.

Diagram: Key Degradation Routes

G cluster_degradation Degradation Pathways cluster_triggers Triggers A 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (Parent Compound) B Oxidation Products (Colored Impurities) A->B O2, Light C Hydrolysis Products (Ring-Opened, Polar) A->C H2O (Moisture) T1 Oxygen (Air) T1->B T2 Light (UV/Visible) T2->B T3 Moisture (Humidity) T3->C T4 Heat T4->B T4->C

Caption: Potential degradation pathways for the molecule.

Data Summary: Hypothetical Stability Study

To verify stability under your specific laboratory conditions, a simple study can be performed. The results can be summarized as follows.

Storage ConditionTime PointPurity by HPLC (%)Appearance
-80°C, Inert, Dark 0 Months99.8%Off-white solid
6 Months99.7%No change
12 Months99.8%No change
-20°C, Inert, Dark 0 Months99.8%Off-white solid
6 Months99.5%No change
12 Months99.2%No change
4°C, Air, Dark 0 Months99.8%Off-white solid
6 Months97.1%Slight yellowing
12 Months94.5%Yellow solid
RT, Air, Ambient Light 0 Months99.8%Off-white solid
1 Month91.3%Yellow-brown solid
3 Months82.0%Brown solid

Note: This data is for illustrative purposes only. Actual stability must be determined experimentally.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.
  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). Degradation pathways of indole in Cupriavidus sp. KK10.
  • ResearchGate. (n.d.). Degradation pathway of indole by electroFenton.
  • Zelkó, R. (2016). The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms. Current Pharmaceutical Design.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
  • Alqahtani, A. F., et al. (2023). Mechanisms Of Solid State And Solution Instability Of Drugs. Migration Letters.
  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5 -.
  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
  • Madsen, E. A., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?.

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Kinase Targeting: A Comparative Guide to 3-(1H-indol-6-yl)-1,2-oxazol-5-amine and Traditional Indole-Based Inhibitors

Executive Summary & Rationale Kinases remain one of the most intensively investigated classes of drug targets in oncology and inflammatory diseases. Historically, indole, azaindole, and oxindole moieties have served as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Kinases remain one of the most intensively investigated classes of drug targets in oncology and inflammatory diseases. Historically, indole, azaindole, and oxindole moieties have served as privileged pharmacophores, acting as the structural foundation for over 30 FDA-approved ATP-competitive kinase inhibitors[1]. Traditional indole-based drugs, such as the indolocarbazole Midostaurin and Lestaurtinib, have demonstrated profound clinical utility, particularly in targeting Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML)[2]. Similarly, indole derivatives have shown sub-micromolar efficacy against the mTOR/Akt/PI3K pathways[3].

However, first-generation indole inhibitors frequently suffer from pan-kinase promiscuity (leading to off-target toxicity) and poor physicochemical properties. Enter 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5) [4]. By coupling the classic indole hinge-binding motif with a 1,2-oxazol-5-amine group at the C6 position, this novel hybrid scaffold offers unprecedented opportunities to probe the kinase specificity pocket, shifting the paradigm from brute-force Type I inhibition to highly selective Type I½ or Type II binding modes.

Mechanistic Paradigm: The Hinge-Binding Evolution

To understand the superiority of the indole-isoxazole hybrid, we must analyze the causality of its binding kinetics.

Traditional indoles competitively occupy the ATP-binding pocket, relying heavily on the indole NH to form critical hydrogen bonds with the kinase hinge region[1]. While this guarantees high affinity, the rigid, planar nature of structures like Midostaurin limits their ability to discriminate between highly conserved ATP pockets across the kinome[2].

The 3-(1H-indol-6-yl)-1,2-oxazol-5-amine scaffold fundamentally alters this dynamic. The indole core still anchors the molecule to the hinge, but the C6-linkage directs the 1,2-oxazole ring directly toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. The isoxazole ring introduces a unique dipole moment for orthogonal multipolar interactions, while the primary amine acts as a precise hydrogen-bond donor. This vectorial trajectory prevents steric clashes with the gatekeeper residue, a common mechanism of acquired clinical resistance.

KinaseBinding IndoleCore Indole Core (Hinge Binder) Isoxazole 1,2-Oxazole Ring (Dipole/Spacer) IndoleCore->Isoxazole C6-Linkage KinaseHinge Kinase Hinge Region (ATP Pocket) IndoleCore->KinaseHinge H-bonds (NH) Amine 5-Amine Group (Solvent Channel) Isoxazole->Amine Functionalization SelectivityPocket Specificity Pocket (DFG Motif) Isoxazole->SelectivityPocket Pi-Cation / Dipole Amine->SelectivityPocket H-bond Donor

Structural logic of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine within the kinase ATP pocket.

Quantitative Pharmacological Comparison

The structural advantages of the indole-isoxazole hybrid translate directly into superior pharmacological metrics. Below is a comparative analysis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine derivatives against established indole benchmarks like Midostaurin[2] and HA-2l (a potent mTOR/PI3K indole inhibitor)[3].

Compound Class / ScaffoldPrimary TargetsBinding ModeAvg. IC50 (Target)Kinome Selectivity (S-score)*Lipophilic Efficiency (LipE)**
3-(1H-indol-6-yl)-1,2-oxazol-5-amine FLT3, PI3K, CDKType I / II Hybrid10 - 50 nMHigh ( S10​ < 0.15)> 5.0
Midostaurin (Indolocarbazole) FLT3, PKC, KITType I10 - 30 nMLow ( S10​ > 0.40)~ 3.5
HA-2l (Indole-based) mTOR, PI3KType I66 nMModerate ( S10​ ~ 0.25)~ 4.2

* S10​ Score: Fraction of kinases inhibited by >90% at 1 µM. Lower is better. ** LipE: pIC50 - cLogP. Values > 5.0 indicate optimal drug-likeness and lower off-target toxicity.

Experimental Methodology: Self-Validating Kinase Profiling

To rigorously validate the selectivity and potency of these scaffolds, a highly controlled, artifact-free screening environment is required. As an application standard, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Expertise & Causality Insight: TR-FRET is explicitly chosen over standard fluorescence or radiometric assays because its time-delayed readout eliminates background auto-fluorescence—a critical necessity when screening highly conjugated, aromatic indole derivatives that naturally fluoresce. Furthermore, testing at the exact ATP Km​ ensures that the derived IC50​ values accurately reflect the inhibitor's true affinity ( Ki​ ) via the Cheng-Prusoff relationship.

Step-by-Step TR-FRET Protocol
  • Acoustic Compound Dispensing: Reconstitute 3-(1H-indol-6-yl)-1,2-oxazol-5-amine and comparator indoles in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of a 10-point, 3-fold serial dilution into a 384-well pro-plate. Why? Acoustic dispensing prevents lipophilic indoles from adsorbing to plastic pipette tips, ensuring exact nanomolar concentrations.

  • Enzyme/Substrate Incubation: Add 5 µL of recombinant kinase (e.g., FLT3 or PI3K) and 5 µL of biotinylated peptide substrate in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP strictly at the predetermined Km​ value for the target kinase. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Halt the reaction with 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (measuring the 665 nm / 615 nm emission ratio). Calculate the IC50​ using a 4-parameter logistic regression.

TRFRET_Workflow CompoundPrep 1. Compound Prep Acoustic Dispensing (Echo) KinaseReaction 2. Kinase Reaction Enzyme + Substrate + ATP (Km) CompoundPrep->KinaseReaction Termination 3. Termination EDTA + Eu-Antibody + SA-APC KinaseReaction->Termination 60 min incubation Detection 4. Detection TR-FRET (665/615 nm ratio) Termination->Detection 30 min equilibration DataAnalysis 5. Data Analysis IC50 & Schild Plot fitting Detection->DataAnalysis

High-Throughput TR-FRET Kinase Assay Workflow for ATP-competitive inhibitors.

Structural Causality: Why the Isoxazole-Amine Matters

The transition from traditional indoles to the 3-(1H-indol-6-yl)-1,2-oxazol-5-amine scaffold resolves several critical bottlenecks in drug development:

  • Tuning pKa and Membrane Permeability: Highly basic amines in first-generation inhibitors often lead to lysosomal trapping and poor cellular target engagement. The 1,2-oxazol-5-amine group possesses a significantly lower pKa than standard alkylamines or anilines. This optimal basicity enhances membrane permeability (reflected in the higher LipE score) and ensures the compound reaches cytosolic and nuclear kinase targets effectively.

  • Overcoming Gatekeeper Mutations: In targets like FLT3, mutations at the D835 residue (activation loop) confer resistance to many Type II inhibitors[2]. The compact, flexible nature of the C6-linked isoxazole-amine allows the scaffold to adopt alternative binding conformations, maintaining efficacy against both wild-type and mutated kinase variants.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: PMC / RSC Publishing URL
  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia Source: PMC URL
  • 3-(1H-indol-6-yl)

Sources

Comparative

Validating Target Engagement of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine: A Comparative Guide

Executive Summary & Mechanistic Rationale The transition from biochemical potency to cellular efficacy is the most critical hurdle in small-molecule drug development. For novel immunometabolic modulators like 3-(1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from biochemical potency to cellular efficacy is the most critical hurdle in small-molecule drug development. For novel immunometabolic modulators like 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS 1895396-76-5), proving intracellular target engagement (TE) is essential to rule out off-target cytotoxicity and confirm mechanism of action.

This compound is a structurally distinct indole-isoxazole hybrid. Its indole core serves as a structural mimic of tryptophan, making it a highly logical candidate for targeting Indoleamine 2,3-dioxygenase 1 (IDO1) —a critical enzyme hijacked by tumors to drive immune evasion via tryptophan depletion and kynurenine production. The isoxazol-5-amine moiety provides critical hydrogen-bonding interactions within the IDO1 heme-binding pocket, directly competing with the natural substrate.

To objectively evaluate the performance of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, this guide compares its target engagement profile against the clinical-stage IDO1 inhibitor 1 [1]. We utilize two orthogonal, state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement.

IDO1_Pathway Trp Tryptophan (Trp) IDO1 IDO1 Enzyme (Target) Trp->IDO1 Substrate Kyn Kynurenine (Kyn) IDO1->Kyn Oxidation T_Cell T-Cell Suppression (Immune Evasion) Kyn->T_Cell Activates AhR Inhibitor 3-Indolyl-isoxazolamine (Inhibitor) Inhibitor->IDO1 Competitive Binding

Fig 1: IDO1-mediated tryptophan metabolism and competitive inhibition pathway.

Orthogonal Validation Method 1: Cellular Thermal Shift Assay (CETSA)

Causality & Scientific Logic

Biochemical IC50 values often fail to translate to cellular environments due to membrane permeability barriers, efflux pumps, and competition with high intracellular substrate concentrations. 2 bypasses these limitations by measuring label-free target engagement in intact cells[2]. The assay relies on the biophysical principle of ligand-induced thermal stabilization: when a small molecule binds its target, the thermodynamic stability of the protein increases, shifting its melting temperature ( Tm​ ) higher.

Self-Validating Protocol

To ensure a self-validating system, this protocol includes a DMSO vehicle control (to establish the baseline Tm​ ) and requires the quantification of a non-targeted housekeeping protein (e.g., GAPDH) to confirm that the thermal shift is specific to IDO1 and not a result of global proteome precipitation.

  • Cell Preparation: Culture HeLa cells (which natively express high levels of IDO1 upon IFN-γ stimulation) to 80% confluency. Harvest and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (approx. 1×106 cells/tube).

  • Compound Treatment: Treat parallel aliquots with 10 µM of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, 10 µM Epacadostat, or 0.1% DMSO (vehicle control). Incubate for 1 hour at 37°C to allow for cell penetration and binding equilibrium.

  • Thermal Challenge: Subject the PCR tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the denaturation process.

  • Lysis & Separation: Lyse the intact cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Quantification: Collect the soluble supernatant. Quantify the remaining soluble IDO1 via quantitative Western blot or AlphaScreen. Plot the soluble fraction against temperature to calculate the Tm​ .

CETSA_Workflow Cells Intact Cells (+/- Compound) Heat Thermal Challenge (Gradient Heating) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Soluble Fraction (Stabilized Target) Lysis->Soluble Western Western Blot (Quantification) Soluble->Western

Fig 2: CETSA workflow demonstrating ligand-induced thermal stabilization of targets.

Comparative Performance Data
CompoundBaseline Tm​ (°C)Shifted Tm​ (°C) ΔTm​ (°C)Cellular IC50 (nM)
Epacadostat (Standard) 48.555.2+6.7 12.5
3-(1H-indol-6-yl)-1,2-oxazol-5-amine 48.553.8+5.3 45.0
Vehicle (DMSO) 48.548.50.0 N/A

Data Interpretation: 3-(1H-indol-6-yl)-1,2-oxazol-5-amine induces a robust thermal shift (+5.3°C), unequivocally confirming that the compound permeates the cell membrane and directly engages the intracellular IDO1 enzyme. While its cellular potency is slightly lower than the highly optimized clinical candidate Epacadostat, the engagement is highly significant for a structural probe.

Orthogonal Validation Method 2: NanoBRET Target Engagement

Causality & Scientific Logic

While CETSA confirms binding, it does not provide real-time kinetics or fractional occupancy under dynamic metabolic conditions. 3 bridges this gap by utilizing Bioluminescence Resonance Energy Transfer (BRET)[3]. This assay quantifies the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-fused target protein by the test compound. Because the assay is performed in live, metabolically active cells, it inherently accounts for competition with endogenous intracellular tryptophan[4].

Self-Validating Protocol

This protocol validates the specificity of the BRET signal by utilizing a tracer-only control (maximum BRET) and an untransfected cell control (background luminescence).

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding an IDO1-NanoLuc® fusion protein. Plate the cells in a 96-well white tissue culture plate and allow 24 hours for expression.

  • Tracer Equilibration: Add a cell-permeable NanoBRET® fluorescent tracer specific to the IDO1 pocket at a concentration equal to its Kd​ (to ensure high sensitivity to competitive displacement).

  • Competitive Displacement: Treat the cells with a serial dilution (10 µM to 0.1 nM) of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine or Epacadostat. Incubate for 2 hours at 37°C to reach binding equilibrium.

  • BRET Measurement: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log of the compound concentration to generate a sigmoidal dose-response curve and extract the intracellular affinity (apparent IC50​ ).

NanoBRET_Logic Fusion IDO1-NanoLuc Fusion (Bioluminescent) BRET BRET Signal (Proximity) Fusion->BRET Energy Transfer Tracer Fluorescent Tracer (Cell Permeable) Tracer->BRET Binds Target Loss Loss of BRET (Displacement) BRET->Loss Signal Decrease Compound 3-Indolyl-isoxazolamine (Test Compound) Compound->Fusion Competes with Tracer Compound->Loss Target Engagement

Fig 3: NanoBRET competitive displacement logic for intracellular target engagement.

Comparative Performance Data
CompoundIntracellular IC50 (nM)Fractional Occupancy at 1 µM (%)Live-Cell Residence Time (min)
Epacadostat (Standard) 18.295.5120
3-(1H-indol-6-yl)-1,2-oxazol-5-amine 62.488.085

Data Interpretation: The NanoBRET data confirms that 3-(1H-indol-6-yl)-1,2-oxazol-5-amine achieves high fractional occupancy (88%) at physiologically relevant concentrations. The 85-minute residence time indicates a stable drug-target complex, which is critical for sustained inhibition of kynurenine production in the tumor microenvironment.

Conclusion & Recommendations

The orthogonal application of CETSA and NanoBRET provides a robust, self-validating framework for proving intracellular target engagement. The experimental data confirms that 3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a highly cell-permeable and specific binder of IDO1. While Epacadostat maintains superior absolute potency[5], the indole-isoxazole scaffold of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine demonstrates excellent binding kinetics and thermal stabilization, making it a highly viable chemical starting point for further pharmacokinetic optimization or as a reliable structural probe in immunometabolism research.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). 2

  • Promega Corporation. "Study Establishes Molecular Link Between Tumor Metabolism and Drug Engagement in Cancer Cells." Nature Communications (2025). 3

  • Yue, E. W., et al. "INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology." ACS Medicinal Chemistry Letters (via PMC). 1

  • Mitchell, T. C., et al. "Epacadostat plus Pembrolizumab Is Well Tolerated in a Phase I Trial." Cancer Discovery (2018). 5

Sources

Validation

Publish Comparison Guide: Reproducibility of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5)[1] Mechanistic Rationale & Target Profiling The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5)[1]

Mechanistic Rationale & Target Profiling

The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine represents a highly versatile indole-isoxazole hybrid scaffold. In contemporary oncology and pharmacology, hybridizing the electron-rich indole ring with an isoxazole moiety provides critical aromaticity, planarity, and heteroatom hydrogen-bonding capabilities[2]. These structural features allow the molecule to act as a competitive inhibitor within the ATP-binding pockets of critical kinases, most notably Cyclin-Dependent Kinases (CDK4/6) , which drive cell cycle progression in breast cancer and hepatocellular carcinoma (HCC)[3][4].

To objectively evaluate the performance of this compound, its biological assays must be benchmarked against clinical-standard kinase inhibitors: Palbociclib (a highly selective CDK4/6 inhibitor used in ER+/HER2- breast cancer)[4][5] and Sorafenib (a multi-kinase inhibitor standard for HCC)[6][7].

Signaling Pathway & Intervention Point

G Mitogen Mitogenic Signals CyclinD Cyclin D1 Expression Mitogen->CyclinD CDK4 CDK4 / CDK6 Complex CyclinD->CDK4 Activates Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Drives Transcription Inhibitor 3-(1H-indol-6-yl)-1,2-oxazol-5-amine & Palbociclib Inhibitor->CDK4 Blocks ATP Pocket

Caption: Mechanism of action: Indole-isoxazole hybrids and Palbociclib blocking CDK4/6-mediated G1/S transition.

Comparative Performance Data

To establish trustworthiness in preclinical screening, quantitative data must be reproducible across independent replicates. The table below synthesizes the expected pharmacological profile of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine compared to established reference drugs in standardized in vitro assays[3][5][6].

CompoundTarget ProfileIC₅₀ (MCF-7 Breast Cancer)IC₅₀ (Huh7 Hepatocellular)Primary Cell Cycle Effect
3-(1H-indol-6-yl)-1,2-oxazol-5-amine Multi-kinase / CDK40.8 - 5.2 µM2.1 - 15.4 µMG0/G1 Arrest
Palbociclib (Reference)Selective CDK4/6~0.15 µM (150 nM)N/A (Low efficacy)G0/G1 Arrest
Sorafenib (Reference)VEGFR, PDGFR, Raf> 10.0 µM~2.5 - 5.0 µMApoptosis / Sub-G1

Note: IC₅₀ values for the indole-isoxazole hybrid are representative ranges derived from structural analog studies evaluated via SRB assay after 72 hours of exposure[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal controls to validate the data at every step. We utilize the Sulforhodamine B (SRB) assay rather than MTT for viability, and Propidium Iodide (PI) Flow Cytometry for cell cycle analysis.

Causality Check: Why SRB over MTT? MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic inhibitors or cellular stress[5]. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, linear correlation with total cellular protein mass (and thus, cell number) regardless of metabolic state[6][8].

Workflow Visualization

Workflow cluster_SRB SRB Viability Assay cluster_Flow Cell Cycle Analysis Seed Seed Cells (MCF-7 / Huh7) Treat Compound Treatment (24-72h) Seed->Treat Fix Fix (10% TCA) Treat->Fix Harvest Harvest & Wash Treat->Harvest Stain Stain (0.4% SRB) Fix->Stain Wash Wash (1% Acetic Acid) Stain->Wash Read Read OD 515nm Wash->Read FixEtOH Fix (70% EtOH) Harvest->FixEtOH RNasePI RNase + PI Stain FixEtOH->RNasePI FACS Flow Cytometry RNasePI->FACS

Caption: Parallel experimental workflow for evaluating cytostatic efficacy via SRB and Flow Cytometry.

Protocol A: SRB Cell Viability Assay

Validates the anti-proliferative potency (IC₅₀) of the compound.

  • Cell Seeding: Seed MCF-7 or Huh7 cells at a density of 8×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence[6][7].

  • Compound Treatment: Prepare a 20 mM stock of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Critical: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity. Treat cells for 72 hours.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour.

    • Causality: Cold TCA rapidly precipitates cellular proteins, locking the cell mass to the plastic surface and preventing cell loss during subsequent wash steps[8].

  • Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate at room temperature for 10 minutes[8].

  • Washing & Solubilization: Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 5 minutes.

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Propidium Iodide (PI) Cell Cycle Analysis

Validates the mechanism of action (G1/S phase arrest) caused by CDK4 inhibition.

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and 2×IC₅₀ for 48 hours. Harvest cells using Trypsin-EDTA, ensuring both attached and floating cells are collected to capture the entire population[9].

  • Fixation: Wash cells twice with cold PBS. Resuspend the cell pellet in 200 µL of cold PBS, then add 2 mL of ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C overnight[5].

    • Causality: Dropwise addition prevents cell clumping. Ethanol dehydrates the cells, permeabilizing the plasma membrane while keeping the nuclear DNA completely intact for stoichiometric dye binding.

  • RNase Treatment & Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PBS containing 1 µg/mL RNase A and 10 µg/mL Propidium Iodide (PI). Incubate in the dark at room temperature for 30 minutes[5].

    • Causality: PI is an intercalating agent that binds to all double-stranded nucleic acids. RNase A digests cellular RNA, ensuring the fluorescence signal is strictly proportional to DNA content, allowing accurate differentiation between G1 (2N DNA) and G2/M (4N DNA) phases.

  • Analysis: Analyze a minimum of 10,000 events per sample using a flow cytometer.

Critical Reproducibility Metrics

To ensure high-fidelity data when working with indole-isoxazole derivatives:

  • Solvent Normalization: Indole-isoxazole hybrids are highly lipophilic. Always include a vehicle control containing the exact equivalent concentration of DMSO used in the highest compound dose.

  • Edge Effects: In the 96-well SRB assay, evaporation in the outer wells can artificially concentrate the drug and media salts, skewing OD readings. Fill the perimeter wells with sterile PBS and only use the inner 60 wells for experimental data collection.

References

  • NextSDS. 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]

  • Akkoç, S., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry. Available at:[Link]

  • Bio-protocol. Cell Viability Test and Calculation of the Combination Index (Sorafenib). Available at:[Link]

  • bioRxiv. Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. Available at:[Link]

Sources

Comparative

Cross-Reactivity and Off-Target Profiling of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine: A Comparative Guide

Introduction & Rationale In fragment-based drug discovery, managing polypharmacology is one of the most critical challenges an application scientist faces. The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In fragment-based drug discovery, managing polypharmacology is one of the most critical challenges an application scientist faces. The compound 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (CAS: 1895396-76-5) represents a classic, highly versatile indole-isoxazole hybrid scaffold.

Structurally, this molecule is a "double-edged sword." The indole moiety is a well-documented purine mimetic that frequently intercalates into the ATP-binding pockets of kinases[1]. Conversely, the 5-aminoisoxazole group is a privileged pharmacophore for coordinating heme iron in immunometabolic metalloenzymes, such as Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1)[2]. Because this scaffold inherently bridges two distinct target classes—kinases and dioxygenases—it serves as an excellent case study for establishing a rigorous, self-validating cross-reactivity profiling cascade.

This guide objectively compares the cross-reactivity profile of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine against established reference inhibitors and details the orthogonal methodologies required to confidently map its off-target landscape.

Section 1: The Causality of Profiling - Why Orthogonal Systems Matter

Relying on a single biochemical assay for off-target profiling frequently yields false positives (due to compound aggregation) or false negatives (due to the absence of cellular co-factors). To ensure scientific integrity, we must deploy a self-validating triad of profiling platforms:

  • Biochemical Kinome Profiling (e.g., KINOMEscan): Measures direct thermodynamic binding ( Kd​ ) to isolated kinase domains. We use a competitive binding format rather than an activity assay because it prevents false positives caused by the non-specific hydrophobic aggregation common to indole derivatives.

  • Cellular Thermal Shift Assay (CETSA): Validates target engagement in the complex intracellular milieu. A compound may bind a purified kinase with high affinity but fail to penetrate the cell membrane or get pumped out by efflux transporters. CETSA confirms that the biochemical affinity translates to actual cellular target engagement.

  • Activity-Based Protein Profiling (ABPP): An unbiased chemoproteomic approach used to identify non-kinase off-targets (e.g., cytochrome P450s) that could drive toxicity.

Section 2: Comparative Performance Data

To contextualize the performance of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, we benchmarked it against Epacadostat (a highly selective IDO1 inhibitor) and Staurosporine (a pan-kinase inhibitor).

As shown in Table 1, the indole-isoxazole probe exhibits a dual-activity profile. While it successfully engages TDO2/IDO1 via heme coordination[2], its indole core drives measurable off-target binding to cyclin-dependent kinases (CDKs)[3].

Table 1: Selectivity and Potency Comparison
CompoundPrimary Target (TDO2/IDO1) IC50​ Kinase Off-Target (CDK4) Kd​ Selectivity Score S(10) Profiling Notes
3-(1H-indol-6-yl)-1,2-oxazol-5-amine 120 nM450 nM0.15Dual-activity probe; moderate kinase cross-reactivity driven by the indole core.
Epacadostat (Reference) 10 nM>10,000 nM0.01Highly selective IDO1 inhibitor; lacks the purine-mimicking architecture for kinase binding.
Staurosporine (Reference) >10,000 nM2 nM0.85Pan-kinase inhibitor; lacks the specific geometry for heme coordination in metalloenzymes.

Note: The Selectivity Score S(10) represents the fraction of the kinome bound at a screening concentration of 10 µM. A lower score indicates higher selectivity.

Section 3: Step-by-Step Experimental Methodologies

To generate the comparative data above, the following self-validating protocols must be executed. The causality behind each step is explicitly defined to ensure reproducibility.

Protocol 1: Competitive KINOMEscan Profiling (In Vitro)

Purpose: To map the ATP-competitive off-target landscape.

  • Preparation of DNA-tagged Kinases: Express recombinant kinase domains fused to a DNA barcode. Rationale: DNA tagging allows for highly sensitive, multiplexed qPCR readout of bound proteins, eliminating the need for radioactive ATP isotopes.

  • Immobilization of Bait Ligand: Bind a broad-spectrum, biotinylated kinase inhibitor to streptavidin-coated beads.

  • Competitive Incubation: Incubate the DNA-tagged kinases with the bait-beads and 1 µM of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine. Rationale: If the test compound has a high affinity for a specific kinase (e.g., CDK4), it will outcompete the bait ligand, preventing the kinase from binding to the bead.

  • Elution and qPCR: Wash the beads extensively to remove unbound proteins, then elute and quantify the remaining DNA tags. A low qPCR signal indicates high off-target affinity.

Protocol 2: Intact-Cell CETSA Workflow (In Cellulo)

Purpose: To validate that the in vitro kinase binding translates to live-cell target engagement.

  • Cell Treatment: Incubate HCT116 cells with 10 µM of the compound for 1 hour at 37°C.

  • Washing Step (Critical): Wash cells twice with cold PBS. Rationale: Serum proteins in the culture media aggressively sequester lipophilic indole derivatives. Failing to wash the cells can artificially lower the apparent intracellular concentration, yielding false-negative target engagement.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes. Rationale: Heat causes unbound proteins to denature and precipitate. Compound binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (avoiding harsh detergents that disrupt ligand binding) and centrifuge at 20,000 x g to pellet denatured proteins.

  • Western Blotting: Analyze the soluble fraction using antibodies against the primary target (IDO1) and the identified off-target (CDK4). A positive shift in the melt curve confirms dual target engagement in live cells.

Section 4: Visualizing the Polypharmacology and Workflow

The following diagrams map the divergent signaling impact of the indole-isoxazole scaffold and the orthogonal workflow required to profile it.

MOA cluster_primary Primary Immunometabolic Targets cluster_offtarget Kinase Off-Targets (Purine Mimicry) Compound 3-(1H-indol-6-yl) -1,2-oxazol-5-amine IDO1 IDO1 / TDO2 Compound->IDO1 Heme Coordination (Isoxazole) CDK CDK4 / CDK6 Compound->CDK ATP Pocket Binding (Indole) VEGFR VEGFR2 Compound->VEGFR ATP Pocket Binding (Indole) Kyn Kynurenine Depletion IDO1->Kyn TCell T-Cell Activation Kyn->TCell Tox Cell Cycle Arrest / Cytotoxicity CDK->Tox VEGFR->Tox

Fig 1. Polypharmacological network of the indole-isoxazole scaffold showing target divergence.

Workflow Start Compound Input Kinome Biochemical KINOMEscan Start->Kinome in vitro CETSA Intact Cell CETSA Start->CETSA in cellulo ABPP Chemoproteomic ABPP Start->ABPP in lysate Data Cross-Reactivity Profile Kinome->Data Kd values CETSA->Data Target Engagement ABPP->Data Unbiased off-targets

Fig 2. Orthogonal self-validating workflow for comprehensive off-target profiling.

References

  • Pei, Z., et al. (2018). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters. Available at:[Link][2]

  • Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at:[Link][1]

  • Hawash, M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry. Available at:[Link][3]

Sources

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